Technical Documentation Center

3-(3-hydroxyphenyl)-2-propynoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-hydroxyphenyl)-2-propynoic acid
  • CAS: 10401-10-2

Core Science & Biosynthesis

Foundational

Synthesis Protocols for 3-(3-Hydroxyphenyl)-2-propynoic Acid: A Technical Guide to Robust and Atom-Economic Pathways

Executive Summary The synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid (commonly known as 3-(3-hydroxyphenyl)propiolic acid) presents a unique chemoselective challenge. The molecule features two highly reactive moieties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid (commonly known as 3-(3-hydroxyphenyl)propiolic acid) presents a unique chemoselective challenge. The molecule features two highly reactive moieties: a nucleophilic phenolic hydroxyl group and an electrophilic, electron-deficient conjugated alkyne (propiolic acid). As a Senior Application Scientist, I have structured this whitepaper to evaluate two distinct synthetic paradigms.

Route A employs a classical, highly robust protection-coupling-deprotection sequence ideal for scalable pharmaceutical development. Route B leverages modern green chemistry principles, utilizing a ligand-free Silver(I)-catalyzed CO₂ fixation strategy that maximizes atom economy and circumvents the need for esterification. Both protocols are designed as self-validating systems, ensuring high fidelity and purity at every stage of the workflow.

Retrosynthetic Analysis & Mechanistic Pitfalls

A naive retrosynthetic approach might suggest a direct Sonogashira cross-coupling between commercially available 3-iodophenol and propiolic acid. However, this direct route is fundamentally flawed due to competing mechanistic pathways. Under the basic conditions required for palladium catalysis, the unprotected phenolic hydroxyl group readily deprotonates. The resulting phenoxide acts as a potent nucleophile, attacking the electron-deficient propiolate via an oxa-Michael addition , yielding unwanted enol ether byproducts. Furthermore, free propiolic acid is prone to transition-metal-catalyzed decarboxylation at elevated temperatures.

To bypass these pitfalls, we must either mask the nucleophilicity of the phenol (Route A) or construct the propiolic acid moiety de novo after the alkyne has been installed (Route B) 1.

Retrosynthesis cluster_RouteA Route A: Protected Sonogashira cluster_RouteB Route B: CO2 Fixation Target 3-(3-hydroxyphenyl)- 2-propynoic acid Ester Ethyl 3-(3-acetoxyphenyl) propiolate Ester->Target Saponification IodoAc 3-Iodophenyl acetate + Ethyl propiolate IodoAc->Ester Pd/Cu Catalysis Alkyne 3-Ethynylphenol + CO2 Alkyne->Target Ag(I) Carboxylation IodoPh 3-Iodophenol + TMS-Acetylene IodoPh->Alkyne 1. Pd/Cu 2. Deprotect Pitfall Direct Coupling Pitfall: Oxa-Michael Addition IodoPh->Pitfall

Retrosynthetic pathways and chemical pitfalls for 3-(3-hydroxyphenyl)-2-propynoic acid.

Route A: The Robust Ester-Protected Sonogashira Pathway

Mechanistic Rationale

By converting 3-iodophenol into 3-iodophenyl acetate, we electronically deactivate the oxygen, completely suppressing the oxa-Michael side reaction. Coupling this protected electrophile with ethyl propiolate provides a stable intermediate. The brilliance of this route lies in its self-validating terminal step: a global saponification (NaOH/MeOH) simultaneously cleaves both the phenolic acetate and the ethyl ester. The intermediate sodium salt is exclusively water-soluble, allowing organic impurities to be washed away before acidification forces the precipitation of the pure target molecule.

Optimization of the Catalytic System

As demonstrated in Table 1, the choice of solvent is critical. Highly polar solvents like DMF promote ester hydrolysis and decarboxylation under basic conditions. Switching to non-polar Toluene suppresses these ionic side reactions, driving the cross-coupling to an 89% yield.

Table 1: Optimization of Sonogashira Coupling for Ethyl 3-(3-acetoxyphenyl)propiolate

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)₂Cl₂ / CuIEt₃NDMF8045High polarity promotes decarboxylation.
2Pd(PPh3)₂Cl₂ / CuIK₂CO₃THF6572Moderate yield, limited by base solubility.
3Pd(PPh3)₂Cl₂ / CuIK₂CO₃Toluene8089Optimal. Non-polar solvent limits side reactions.
Step-by-Step Experimental Protocol (Route A)

Step 1: Phenol Protection (Acetylation)

  • Dissolve 3-iodophenol (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL) under N₂.

  • Add triethylamine (15.0 mmol) and cool the mixture to 0 °C.

  • Dropwise add acetic anhydride (12.0 mmol). Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, and dry over MgSO₄. Concentrate in vacuo to yield 3-iodophenyl acetate.

Step 2: Sonogashira Cross-Coupling

  • In an oven-dried Schlenk flask, combine 3-iodophenyl acetate (10.0 mmol), Pd(PPh3)₂Cl₂ (0.5 mmol, 5 mol%), CuI (1.0 mmol, 10 mol%), and K₂CO₃ (20.0 mmol).

  • Add degassed Toluene (40 mL), followed by ethyl propiolate (12.0 mmol).

  • Stir the suspension at 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate ethyl 3-(3-acetoxyphenyl)propiolate.

Step 3: Global Saponification

  • Dissolve the coupled ester (8.0 mmol) in a 4:1 mixture of MeOH/H₂O (25 mL).

  • Add NaOH (32.0 mmol, 4.0 equiv) and stir at room temperature for 2 hours.

  • Evaporate the MeOH under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 × 15 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 2.

  • Extract the precipitated product with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield pure 3-(3-hydroxyphenyl)-2-propynoic acid.

Route B: The Modern CO₂-Fixation Pathway

Mechanistic Rationale

Route B represents a paradigm shift, eliminating the need for esterification and subsequent saponification by directly carboxylating a terminal alkyne using atmospheric or low-pressure CO₂ 2. 3-ethynylphenol is first synthesized via a standard TMS-acetylene coupling/deprotection sequence. The terminal alkyne is then subjected to a ligand-free Ag(I) catalyst.

The causality behind the catalyst choice is profound: Ag(I) possesses a highly specific carbophilic Lewis acidity, readily forming a silver acetylide intermediate. When exposed to CO₂, this intermediate undergoes migratory insertion to form a silver carboxylate. The use of Cs₂CO₃ is critical here; the large, "soft" cesium cation stabilizes the highly polarizable transition state and facilitates rapid cation exchange, releasing the cesium propiolate salt and regenerating the active Ag(I) species.

AgCatalyticCycle AgCat Ag(I) Catalyst (e.g., AgI) AgAcetylide Ag(I)-Acetylide Intermediate AgCat->AgAcetylide + Terminal Alkyne + Cs2CO3 Base AgCarboxylate Ag(I)-Carboxylate Intermediate AgAcetylide->AgCarboxylate + CO2 Insertion AgCarboxylate->AgCat Cation Exchange (Releases Product)

Catalytic cycle of ligand-free Ag(I)-mediated carboxylation of terminal alkynes with CO2.

Optimization of the Carboxylation Conditions

As detailed in Table 2, the counterion of the base dictates the efficiency of the CO₂ insertion. Cs₂CO₃ dramatically outperforms K₂CO₃ due to enhanced solubility in DMF and the superior transition-state stabilization provided by the Cs⁺ ion.

Table 2: Base and Solvent Screening for AgI-Catalyzed Carboxylation of 3-Ethynylphenol with CO₂ (0.2 MPa, 50 °C, 12 h)

EntryCatalyst (mol %)Base (1.5 equiv)SolventYield (%)Causality / Observation
1AgI (1.0)K₂CO₃DMF42Poor base solubility; hard K⁺ limits exchange.
2AgI (1.0)Cs₂CO₃DMSO68Solvent coordination competes with alkyne.
3AgI (1.0)Cs₂CO₃DMF94Optimal. Soft Cs⁺ accelerates cation exchange.
4NoneCs₂CO₃DMF0Confirms Ag(I) is essential for alkyne activation.
Step-by-Step Experimental Protocol (Route B)

Step 1: Synthesis of 3-Ethynylphenol

  • React 3-iodophenol (10.0 mmol) with trimethylsilylacetylene (12.0 mmol) using Pd(PPh3)₂Cl₂ (5 mol%) and CuI (10 mol%) in Et₃N (30 mL) at room temperature for 4 hours.

  • Filter the mixture, concentrate, and dissolve the crude oil in MeOH (20 mL).

  • Add K₂CO₃ (20.0 mmol) and stir for 2 hours to cleave the TMS group.

  • Acidify, extract with EtOAc, and purify via short-path silica plug to yield 3-ethynylphenol.

Step 2: Ag(I)-Catalyzed Carboxylation

  • In a 70 mL oven-dried autoclave containing a magnetic stir bar, charge AgI (4.7 mg, 0.02 mmol, 1 mol%) and Cs₂CO₃ (978 mg, 3.0 mmol) 3.

  • Add 3-ethynylphenol (2.0 mmol) and anhydrous DMF (20 mL) via syringe.

  • Purge the autoclave with CO₂ three times, then pressurize to 0.2 MPa.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Cool the autoclave to room temperature and slowly vent the remaining CO₂.

  • Self-Validating Workup: Dilute the mixture with water (30 mL) and extract with CH₂Cl₂ (2 × 20 mL). Crucial step: This organic wash removes any unreacted alkyne, ensuring it does not contaminate the final product.

  • Cool the basic aqueous layer to 0 °C and acidify with 6N HCl to pH 2.

  • Extract the newly precipitated carboxylic acid with diethyl ether (4 × 30 mL). Wash the combined ether layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure 3-(3-hydroxyphenyl)-2-propynoic acid.

References

  • Czarnecki, M.; Wessig, P. "Studies toward the Total Synthesis of Arylnaphthalene Lignans via a Photo-Dehydro-Diels–Alder (PDDA) Reaction". The Journal of Organic Chemistry, 2022.1

  • Zhang, T. et al. "Ligand-free Ag (I)-catalyzed carboxylation of terminal alkynes with CO2". ResearchGate, 2011.2

  • Lu, et al. "Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 (Supporting Information)". Amazon AWS, 2011. 3

Sources

Exploratory

Comprehensive Technical Guide on 3-(3-Hydroxyphenyl)-2-propynoic Acid: Chemical Properties, Synthesis, and Applications

Executive Summary 3-(3-Hydroxyphenyl)-2-propynoic acid (CAS: 10401-10-2), also known as 3-(3-hydroxyphenyl)propiolic acid, is a highly versatile bifunctional building block utilized in advanced organic synthesis, bioconj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Hydroxyphenyl)-2-propynoic acid (CAS: 10401-10-2), also known as 3-(3-hydroxyphenyl)propiolic acid, is a highly versatile bifunctional building block utilized in advanced organic synthesis, bioconjugation, and targeted drug development. Featuring an electron-deficient internal alkyne flanked by a carboxylic acid and a meta-substituted phenol, this molecule offers orthogonal reactivity profiles. This guide provides an in-depth analysis of its physicochemical properties, outlines a causality-driven and self-validating synthetic protocol, and explores its applications as a covalent warhead and PROTAC linker vector.

Core Identity & Physicochemical Profiling

Understanding the physicochemical properties of 3-(3-hydroxyphenyl)-2-propynoic acid is critical for predicting its behavior in both synthetic environments and biological assays. The presence of the phenolic hydroxyl group (pKa ~9.5) and the propiolic acid moiety (pKa ~2.5) creates a zwitterionic-like reactivity profile depending on the pH of the medium.

Table 1 summarizes the core quantitative data and structural identifiers for this compound [1, 2].

PropertyValue
Chemical Name 3-(3-Hydroxyphenyl)-2-propynoic acid
CAS Registry Number 10401-10-2
Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
SMILES O=C(O)C#Cc1cccc(O)c1
InChIKey FQYMOUWEHRAVLI-UHFFFAOYSA-N
Physical State Solid (Colorless prisms / powder)
Melting Point 192–195 °C
Solubility Profile Soluble in DMSO, Methanol, Acetone; sparingly soluble in non-polar solvents

Causality-Driven Synthetic Workflows

Mechanistic Rationale

The synthesis of arylpropiolic acids typically involves the deprotonation of a terminal alkyne with a strong base (e.g., n -BuLi or LDA) followed by trapping with carbon dioxide ( CO2​ ). However, for 3-(3-hydroxyphenyl)-2-propynoic acid, the acidic phenolic proton directly quenches strong organometallic bases, leading to complex reaction mixtures, low yields, and the need for excessive reagent equivalents.

To bypass this limitation, modern synthetic approaches utilize a fluoride-promoted carboxylation of alkynylsilanes [3]. By starting with 3-(trimethylsilylethynyl)phenol, the addition of Cesium Fluoride (CsF) selectively attacks the silicon atom. This forms a pentacoordinate silicate intermediate that undergoes desilylation, generating a transient acetylide species under mild, base-free conditions. This acetylide immediately traps CO2​ to form the target propiolate, leaving the phenol intact.

SynthesisWorkflow A 3-Iodophenol (Starting Material) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMSA A->B C 3-(TMS-ethynyl)phenol (Intermediate) B->C D Fluoride Carboxylation CO2 (1 atm), CsF, DMSO C->D E 3-(3-Hydroxyphenyl)- 2-propynoic acid D->E

Fig 1: Base-free synthetic workflow for 3-(3-hydroxyphenyl)-2-propynoic acid.

Step-by-Step Methodology: Fluoride-Promoted Carboxylation

This protocol is designed as a self-validating system; the precise pH adjustment during the workup ensures that only the fully protonated target compound partitions into the organic phase, self-purifying against unreacted salts and highly polar byproducts.

  • Preparation & Atmosphere Exchange :

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(trimethylsilylethynyl)phenol (1.0 equiv, 1.0 mmol) and anhydrous CsF (1.5 equiv, 1.5 mmol).

    • Evacuate the flask and backfill with dry CO2​ gas. Repeat this cycle three times to ensure a pure CO2​ atmosphere, and maintain the system under a CO2​ balloon (1 atm).

  • Reaction Execution :

    • Inject anhydrous DMSO (5.0 mL) into the flask via syringe.

    • Stir the reaction mixture at 50 °C for 12 hours. The mild heating facilitates the desilylation and subsequent nucleophilic attack on the CO2​ electrophile.

  • Quenching & Self-Validating Acidification :

    • Cool the mixture to room temperature.

    • Critical Step: Carefully add 1.0 M aqueous HCl dropwise until the pH of the aqueous layer reaches ~2.0 (verify with pH paper). This ensures both the newly formed carboxylate and the phenoxide are fully protonated, rendering the target molecule lipophilic.

  • Extraction & Washing :

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with brine (20 mL) to remove residual DMSO, dry over anhydrous MgSO4​ , and filter.

  • Purification :

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude residue from an acetone/hexane mixture to yield colorless prisms of 3-(3-hydroxyphenyl)-2-propynoic acid. (Expected yield: 75-85%).

Orthogonal Reactivity & Drug Development Applications

The structural tri-functionality of 3-(3-hydroxyphenyl)-2-propynoic acid makes it a privileged scaffold in medicinal chemistry. Each functional group can be addressed orthogonally.

Covalent Warheads in Targeted Protein Degradation

When the carboxylic acid is converted into an amide (forming a propiolamide), the alkyne becomes an exceptionally potent Michael acceptor. In the design of Targeted Covalent Inhibitors (TCIs), these propiolamides react selectively with non-catalytic cysteine residues on target kinases.

Simultaneously, the meta-hydroxyl group serves as an ideal synthetic vector for etherification. In the context of PROTACs (Proteolysis Targeting Chimeras), this phenol can be alkylated to attach a PEG-linker connected to an E3 ligase ligand (e.g., Cereblon or VHL binders).

Bioconjugation via Thiol-Yne Addition

Because the alkyne is highly electron-deficient, it readily undergoes metal-free thiol-yne click additions with biological thiols. This allows researchers to utilize the compound for Activity-Based Protein Profiling (ABPP) without the need for toxic copper catalysts typically required for CuAAC click chemistry.

Reactivity Center 3-(3-Hydroxyphenyl)- 2-propynoic acid Warhead Amidation Covalent Warhead (Propiolamide) Center->Warhead Carboxylic Acid Linker Etherification PROTAC Linker Attachment Center->Linker Phenolic OH Addition Thiol-Yne Click Metal-Free Bioconjugation Center->Addition Activated Alkyne

Fig 2: Orthogonal functionalization pathways for drug development and bioconjugation.

References

  • Title: PubChem Compound Summary for CID 11234455, 3-(3-Hydroxyphenyl)-2-propynoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Selective carbon-carbon bond formation: Carboxylation of alkynylsilanes with CO2 (Electronic Supplementary Information) Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL: [Link]

Foundational

Spectroscopic Characterization and Analytical Profiling of 3-(3-Hydroxyphenyl)-2-propynoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Mechanistic Context In modern drug discovery and bioconjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Mechanistic Context

In modern drug discovery and bioconjugation, functionalized propiolic acids serve as critical building blocks. Specifically, 3-(3-hydroxyphenyl)-2-propynoic acid (also known as m-hydroxyphenylpropiolic acid or 3-HPPA) is a highly versatile intermediate. Featuring a rigid alkyne spacer, a meta-substituted phenolic hydroxyl group, and a terminal carboxylic acid, this molecule is frequently utilized in the synthesis of targeted covalent inhibitors (TCIs), PROTAC linkers, and click-chemistry probes.

To utilize 3-HPPA effectively in downstream pharmaceutical applications, rigorous spectroscopic validation is mandatory. This whitepaper provides an in-depth, self-validating analytical workflow for the synthesis, isolation, and spectroscopic characterization of 3-HPPA, ensuring absolute structural confidence.

Synthesis and Sample Preparation Workflow

Mechanistic Rationale

The most efficient and atom-economical route to 3-HPPA is the ligand-free Silver(I)-catalyzed direct carboxylation of 3-ethynylphenol using carbon dioxide (CO 2​ ) [1]. Silver(I) acts as a π -Lewis acid, coordinating to the terminal alkyne and increasing the acidity of the terminal C-H bond. Subsequent deprotonation by a mild base (e.g., Cs 2​ CO 3​ ) generates a reactive silver acetylide intermediate, which readily undergoes nucleophilic insertion of CO 2​ to form a silver propiolate complex [2].

Synthesis A 3-Ethynylphenol + AgI B Ag(I)-Alkyne π-Complex A->B Coordination C Silver Acetylide Intermediate B->C Cs2CO3 (-H+) D Silver Propiolate Complex C->D CO2 Insertion (1 atm) E 3-HPPA (Target) D->E HCl (aq) Acidification

Fig 1. Mechanistic pathway of Ag(I)-catalyzed carboxylation of 3-ethynylphenol with CO2.

Step-by-Step Experimental Methodology

To achieve spectroscopic-grade purity, the following protocol establishes a self-purifying acid-base extraction system:

  • Catalytic Activation: In an oven-dried 70 mL autoclave or Schlenk flask containing a magnetic stir bar, charge AgI (5 mol%) and Cs 2​ CO 3​ (1.5 equivalents).

  • Substrate Addition: Add 3-ethynylphenol (1.0 equivalent) dissolved in anhydrous N,N-dimethylformamide (DMF). The polar aprotic nature of DMF stabilizes the anionic silver acetylide intermediate.

  • Carboxylation: Purge the vessel with CO 2​ gas and maintain a 1 atm CO 2​ atmosphere. Stir the reaction mixture at 50 °C for 12 hours.

  • Orthogonal Quenching & Washing: Vent the excess CO 2​ . Dilute the mixture with deionized water (30 mL). Crucial Step: Wash the aqueous layer with CH 2​ Cl 2​ (2 × 20 mL). Because the product exists as a water-soluble cesium propiolate salt at this stage, the organic wash selectively removes unreacted 3-ethynylphenol and non-polar byproducts.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 6N HCl (aq). Extract the newly protonated 3-HPPA into diethyl ether (4 × 30 mL).

  • Drying & Concentration: Wash the combined ether layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum to afford the pure 3-HPPA powder.

Spectroscopic Characterization & Validation

A robust analytical profile requires orthogonal techniques. We employ NMR for carbon framework mapping, FT-IR for functional group verification, and HRMS for exact mass confirmation.

Workflow Sample Purified 3-HPPA Sample NMR NMR Spectroscopy (1H & 13C in CD3OD) Sample->NMR Carbon framework & proton environments FTIR FT-IR Spectroscopy (ATR/Neat) Sample->FTIR Orthogonal functional group verification HRMS HRMS (ESI-TOF) Negative Ion Mode Sample->HRMS Exact molecular mass [M-H]- confirmation

Fig 2. Multi-modal spectroscopic characterization workflow for 3-HPPA validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: Methanol- d4​ (CD 3​ OD) is the optimal solvent for 3-HPPA. The compound's polar carboxylic and phenolic groups demand a protic solvent for complete dissolution. Furthermore, rapid deuterium exchange with the -OH and -COOH protons renders them "invisible" in the 1 H spectrum, eliminating broad, variable signals and allowing for precise integration of the four aromatic protons.

  • 1 H NMR (400 MHz, CD 3​ OD): The spectrum exhibits a tight multiplet between δ 7.24–6.90 ppm integrating to 4H. This corresponds to the four distinct aromatic protons of the meta-substituted benzene ring.

  • 13 C NMR (100 MHz, CD 3​ OD): The 13 C spectrum is highly diagnostic, revealing all 9 distinct carbon environments. The alkyne carbons (C α and C β ) appear at 79.9 and 85.4 ppm, respectively. The C α carbon is shifted slightly upfield due to the polarization of the triple bond induced by the strongly electron-withdrawing adjacent carboxylic acid group ( δ 155.4 ppm). The phenolic ipso-carbon is strongly deshielded at δ 157.4 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as an immediate, self-validating check for the functional groups before complex NMR analysis.

  • O-H Stretch: A broad absorption band at 3272 cm −1 confirms the presence of strongly hydrogen-bonded hydroxyl groups (both phenolic and carboxylic).

  • C C Stretch: While internal alkynes are often IR-inactive due to symmetry, the extreme electronic asymmetry in 3-HPPA (donor phenol vs. acceptor carboxylic acid) makes the C C stretch distinctly visible at 2220 cm −1 .

  • C=O Stretch: The conjugated carboxylic acid carbonyl stretch is observed at 1692 cm −1 , shifted slightly lower than a standard aliphatic acid due to conjugation with the alkyne π -system.

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality: Electrospray Ionization (ESI) in negative ion mode is specifically chosen for 3-HPPA. The molecule possesses two highly acidic protons (carboxylic pKa ~2.5; phenolic pKa ~9.5). Under ESI conditions, it readily deprotonates to form a highly stable [M−H]− anion, minimizing fragmentation and maximizing the signal-to-noise ratio. The calculated exact mass for C 9​ H 5​ O 3−​ is 161.0239, which perfectly aligns with the experimentally found value of 161.0236 [1].

Consolidated Quantitative Data

The following tables summarize the critical spectroscopic parameters required to validate the structural integrity of synthesized 3-HPPA batches.

Table 1: 13 C NMR Chemical Shift Assignments (100 MHz, CD 3​ OD)

Carbon PositionChemical Shift ( δ , ppm)Assignment Rationale
C-OH (Ar) 157.4Highly deshielded aromatic ipso-carbon attached to electronegative oxygen.
C=O (Acid) 155.4Carboxylic acid carbonyl, typical range for conjugated alkynoic acids.
CH (Ar) 129.7Aromatic methine carbon.
CH (Ar) 123.7Aromatic methine carbon.
C-C C (Ar) 120.3Quaternary aromatic carbon attached to the alkyne spacer.
CH (Ar) 118.7Aromatic methine carbon.
CH (Ar) 118.0Aromatic methine carbon.
C β (Alkyne) 85.4Internal sp-hybridized carbon adjacent to the aromatic ring.
C α (Alkyne) 79.9Internal sp-hybridized carbon adjacent to the electron-withdrawing carboxylate.

Table 2: FT-IR and HRMS Analytical Profiling

Analytical TechniqueParameter / ObservationValueInterpretation
FT-IR (Neat) ν (O-H)3272 cm −1 Broad, H-bonded phenolic/carboxylic stretch.
FT-IR (Neat) ν (C$\equiv$C)2220 cm −1 Asymmetric internal alkyne stretch.
FT-IR (Neat) ν (C=O)1692 cm −1 Conjugated carboxylic acid carbonyl stretch.
HRMS (ESI-TOF) [M−H]− Calculated161.0239 m/zTheoretical exact mass for deprotonated C 9​ H 6​ O 3​ .
HRMS (ESI-TOF) [M−H]− Found161.0236 m/zConfirms molecular formula with < 2 ppm error.

References

  • Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 Source: Organic Letters, 2011. (Representative methodology and spectroscopic data source). URL:[Link]

  • Silver-catalyzed carboxylation Source: Chemical Society Reviews, RSC Publishing, 2016. URL:[Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview Source: Catalysts, MDPI, 2023. URL:[Link]

Exploratory

An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-2-propynoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(3-hydroxyphenyl)-2-propy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-hydroxyphenyl)-2-propynoic acid, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known identifiers, proposes scientifically sound synthetic routes based on established methodologies, predicts its spectral characteristics, and discusses its potential biological significance and applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical and practical insights to stimulate and inform future investigations.

Core Identifiers and Physicochemical Properties

3-(3-hydroxyphenyl)-2-propynoic acid, also known as 3-(3-hydroxyphenyl)propiolic acid, is an aromatic carboxylic acid characterized by a phenyl ring substituted with a hydroxyl group at the meta-position and a propynoic acid moiety.

IdentifierValueSource
CAS Number 10401-10-2[1]
Molecular Formula C₉H₆O₃[1]
Molecular Weight 162.14 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)C#CC(=O)O)O
InChI InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12)[1]
InChIKey FQYMOUWEHRAVLI-UHFFFAOYSA-N[1]
Predicted LogP 1.5-2.0
Predicted pKa ~3.5-4.5 (carboxylic acid), ~9.5-10.5 (phenol)
Physical Form Solid (predicted)[1]

Synthesis Methodologies: A Practical Approach

Proposed Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] This approach is highly suitable for the synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid.

Sonogashira_Synthesis A 3-Iodophenol C Ethyl 3-(3-hydroxyphenyl)propiolate A->C Pd catalyst, Cu(I) cocatalyst, Base B Ethyl propiolate B->C D 3-(3-Hydroxyphenyl)-2-propynoic acid C->D Hydrolysis (e.g., LiOH, NaOH)

Figure 1: Proposed synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid via Sonogashira coupling.

2.1.1. Step-by-Step Experimental Protocol (Proposed)

  • Sonogashira Coupling:

    • To a degassed solution of 3-iodophenol (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add ethyl propiolate (1.1 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst, such as CuI (0.04 eq).

    • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product, ethyl 3-(3-hydroxyphenyl)propiolate, is then purified by column chromatography.

  • Ester Hydrolysis:

    • The purified ethyl 3-(3-hydroxyphenyl)propiolate is dissolved in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

    • The mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC.

    • The reaction is then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 3-(3-hydroxyphenyl)-2-propynoic acid.

Proposed Synthesis via Carboxylation of a Terminal Alkyne

An alternative route involves the direct carboxylation of 3-ethynylphenol (3-hydroxyphenylacetylene). This can be achieved through the use of a strong base to form the acetylide, followed by quenching with carbon dioxide (as dry ice or CO₂ gas).[4]

Carboxylation_Synthesis A 3-Ethynylphenol C 3-(3-Hydroxyphenyl)-2-propynoic acid A->C Carboxylation B 1. Strong Base (e.g., n-BuLi) 2. CO₂ B->C

Figure 2: Proposed synthesis of 3-(3-hydroxyphenyl)-2-propynoic acid via carboxylation.

2.2.1. Step-by-Step Experimental Protocol (Proposed)

  • Deprotonation:

    • A solution of 3-ethynylphenol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • A strong base, such as n-butyllithium (n-BuLi) (2.1 eq, to deprotonate both the alkyne and the phenol), is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the dianion.

  • Carboxylation:

    • Solid carbon dioxide (dry ice) is added to the reaction mixture, or CO₂ gas is bubbled through the solution.

    • The reaction is allowed to warm to room temperature.

  • Work-up:

    • The reaction is quenched with water and then acidified with a dilute acid (e.g., 1 M HCl).

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Predicted Spectral Characteristics

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm. The protons on the phenyl ring will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Carboxylic Acid Proton (1H): A broad singlet, typically downfield, in the range of δ 10-13 ppm. Its chemical shift can be concentration and solvent dependent.

  • Phenolic Proton (1H): A broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, typically in the range of δ 5-10 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: δ 155-165 ppm.

  • Alkynyl Carbons: Two distinct signals in the range of δ 80-95 ppm.

  • Aromatic Carbons: Six signals in the range of δ 115-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C≡C Stretch (Alkyne): A sharp, medium to weak band around 2100-2260 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Phenol): A band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 162.

  • Key Fragmentation Patterns:

    • Loss of CO₂ (m/z = 44) from the carboxylic acid group.

    • Loss of H₂O (m/z = 18).

    • Fragmentation of the aromatic ring.

Potential Biological Activity and Applications in Drug Development

While direct pharmacological screening data for 3-(3-hydroxyphenyl)-2-propynoic acid is scarce, its structural motifs suggest several areas of potential biological activity.

Monoamine Oxidase (MAO) Inhibition

The propargylamine moiety is a well-known pharmacophore in irreversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[5][] Drugs like selegiline and rasagiline, which contain a propargylamine group, are used in the treatment of Parkinson's disease and depression.[5] The presence of the propynoic acid group in 3-(3-hydroxyphenyl)-2-propynoic acid makes it a candidate for investigation as a potential MAO inhibitor.

MAO_Inhibition A 3-(3-Hydroxyphenyl)-2-propynoic Acid B Monoamine Oxidase (MAO) A->B Inhibits D Potential Therapeutic Effect in Neurological Disorders A->D Leads to C Inhibition of Neurotransmitter Metabolism B->C Catalyzes

Figure 3: Potential mechanism of action of 3-(3-hydroxyphenyl)-2-propynoic acid as a MAO inhibitor.

Role as a Scaffold in Medicinal Chemistry

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While 3-(3-hydroxyphenyl)-2-propynoic acid is not a traditional arylpropionic acid due to the alkyne functionality, its core structure can serve as a valuable scaffold for the synthesis of novel bioactive molecules. The carboxylic acid and hydroxyl groups provide handles for further chemical modification, allowing for the generation of compound libraries for pharmacological screening.[8][9][10]

Antioxidant and Other Potential Activities

Phenolic compounds are known for their antioxidant properties. The hydroxyl group on the phenyl ring of 3-(3-hydroxyphenyl)-2-propynoic acid suggests that it may possess radical scavenging activity. This is an area that warrants further investigation through in vitro assays.

Safety and Handling

Based on the GHS information available for this compound, it should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

3-(3-hydroxyphenyl)-2-propynoic acid is a compound with significant potential for further research, particularly in the fields of medicinal chemistry and materials science. This guide has provided a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Future research should focus on the experimental validation of the proposed synthetic routes, detailed characterization of its spectral properties, and comprehensive pharmacological screening to elucidate its biological activities. Such studies will undoubtedly contribute to a deeper understanding of this intriguing molecule and may unlock its potential for the development of new therapeutic agents and functional materials.

References

  • (A) Synthesis of unlabeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid | C9H10O4 | CID 102959 - PubChem. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)propionic acid - the NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative - the NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

  • Cas 621-54-5,3-(3-HYDROXYPHENYL)PROPIONIC ACID | lookchem. (n.d.). Retrieved March 11, 2026, from [Link]

  • Pharmacological screening: The drug discovery - IT Medical Team. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB. (n.d.). Retrieved March 11, 2026, from [Link]

  • 2-Propenoic acid, 3-(3-hydroxyphenyl)- - the NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionic acid methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)propionic acid - the NIST WebBook. (n.d.). Retrieved March 11, 2026, from [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid (ECMDB00375) (M2MDB000133) - ECMDB. (n.d.). Retrieved March 11, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview - MDPI. (n.d.). Retrieved March 11, 2026, from [Link]

  • Synthesis and pharmacological screening of several aroyl and heteroaroyl selenylacetic acid derivatives as cytotoxic and antiproliferative agents - PubMed. (n.d.). Retrieved March 11, 2026, from [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives - PMC. (n.d.). Retrieved March 11, 2026, from [Link]

  • Synthesis and Pharmacological Screening of Several Aroyl and Heteroaroyl Selenylacetic Acid Derivatives as Cytotoxic and Antiproliferative Agents - MDPI. (n.d.). Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(3-hydroxyphenyl)-2-propynoic acid

Abstract This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(3-hydroxyphenyl)-2-propynoic acid. The compound, a k...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(3-hydroxyphenyl)-2-propynoic acid. The compound, a key intermediate in various synthetic pathways, requires a reliable analytical method for quality control, stability testing, and research applications. The described method utilizes reversed-phase chromatography with gradient elution and UV detection, providing excellent resolution, peak symmetry, and accuracy. This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

3-(3-hydroxyphenyl)-2-propynoic acid is an organic compound featuring a phenolic ring and a propynoic acid moiety. These functional groups make it a valuable building block in medicinal chemistry and materials science. Given its potential applications, a validated analytical method is crucial for ensuring its purity, quantifying its concentration in various matrices, and studying its degradation kinetics.

The inherent polarity imparted by the hydroxyl and carboxylic acid functional groups dictates the choice of separation methodology. Reversed-phase HPLC (RP-HPLC) is the most suitable technique for such polar aromatic compounds[1][2]. In this mode, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The retention of 3-(3-hydroxyphenyl)-2-propynoic acid is governed by hydrophobic interactions between the phenyl ring and the C18 alkyl chains[1].

A critical aspect of analyzing acidic compounds like this is the control of the mobile phase pH. By incorporating an acid (e.g., formic acid) into the mobile phase, the ionization of the carboxylic acid group is suppressed. This renders the molecule more neutral and significantly improves its retention and peak shape on the reversed-phase column[3]. The method described herein employs a gradient elution to ensure efficient separation from potential impurities and a rapid run time. Detection is performed using a UV-Vis Diode Array Detector (DAD), which allows for sensitive quantification at the analyte's maximum absorbance wavelength and simultaneous assessment of peak purity[4].

Chromatographic Method and Parameters

All experimental parameters have been optimized to provide a robust and reliable separation. The key parameters are summarized in the table below for quick reference.

ParameterCondition
Instrument Any standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.
Column C18 Reversed-Phase Column (e.g., Waters Sunfire™ C18, 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% (v/v) Formic Acid in Water, HPLC Grade
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile, HPLC Grade
Gradient Elution 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-15 min: 90% to 10% B; 15-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 20 minutes (including re-equilibration)

Detailed Experimental Protocol

Materials and Reagents
  • 3-(3-hydroxyphenyl)-2-propynoic acid reference standard: Purity ≥95%[6]

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Formic Acid (FA): LC-MS grade, ~99% purity

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter

  • Methanol: HPLC grade (for cleaning)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water, mix thoroughly, and degas.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile, mix thoroughly, and degas.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 3-(3-hydroxyphenyl)-2-propynoic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the sample diluent.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of sample diluent to achieve an expected final concentration within the calibration range (e.g., ~25 µg/mL).

  • Vortex or sonicate the sample to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to prevent particulate matter from damaging the column[3].

Instrument Setup and Execution
  • System Purge: Purge both mobile phase lines (A and B) for at least 5 minutes to remove air bubbles.

  • Column Equilibration: Set the initial mobile phase condition (90% A, 10% B) and flow rate (1.0 mL/min). Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), calibration standards, and samples.

  • Execution: Begin the sequence. The first injection should be a blank to ensure the system is clean.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[7][8].

System Suitability Testing (SST)

System suitability is an integral part of any analytical procedure. It is performed by injecting a standard solution (e.g., 25 µg/mL) five or six times. The results are used to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[9]. This can be demonstrated by:

  • Forced Degradation: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) and demonstrating that the analyte peak is resolved from any degradation product peaks.

  • Peak Purity Analysis: Using a DAD, the peak purity index should be greater than 990, indicating no co-eluting impurities under the main analyte peak[3].

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[8].

  • Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision
  • Accuracy is the closeness of the test results to the true value[10]. It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), expressed as percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[7].

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[7].

  • Determination: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

HPLC Analysis Workflow

The entire process from preparation to final data analysis is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Execution Stage cluster_data 3. Data Processing Stage prep_std Standard Preparation (Stock & Working Solutions) sequence Run Sequence (Blanks, Standards, Samples) prep_std->sequence prep_mob Mobile Phase Preparation (A: Aq. Formic Acid, B: ACN/Formic Acid) sys_prep System Preparation (Purge, Column Equilibration) prep_mob->sys_prep prep_smp Sample Preparation (Weighing, Dissolving, Filtering) prep_smp->sequence sys_prep->sequence acquisition Data Acquisition (Chromatogram & Spectra) sequence->acquisition analysis Data Analysis (Integration, Calibration Curve) acquisition->analysis report Reporting (Validation Summary, Final Results) analysis->report

Sources

Application

Application Notes and Protocols for Developing an Assay for 3-(3-hydroxyphenyl)-2-propynoic Acid Activity

Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of biochem...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of biochemical and cell-based assays to characterize the biological activity of the novel small molecule, 3-(3-hydroxyphenyl)-2-propynoic acid. Given the limited existing data on this specific compound, this guide emphasizes a foundational, target-agnostic approach that transitions into specific, hypothesis-driven assay development. The protocols herein are designed to be robust, reproducible, and adhere to the principles of modern drug discovery, ensuring the generation of high-quality, reliable data.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization.[1] 3-(3-hydroxyphenyl)-2-propynoic acid, a compound with structural similarities to known bioactive phenolic acids, presents a compelling case for activity screening. Phenolic acids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties.[2] The primary challenge lies in the rational selection and development of appropriate assays to elucidate its specific mechanism of action and therapeutic potential.

This guide will navigate the user through a multi-tiered strategy for assay development, commencing with preliminary screening to generate initial hypotheses, followed by the detailed development and validation of both biochemical and cell-based assays.

Tier 1: Hypothesis Generation - Where to Begin?

Without a known biological target for 3-(3-hydroxyphenyl)-2-propynoic acid, a broad-based approach is necessary to identify potential areas of activity.

  • In Silico Screening: Computational modeling can predict potential protein targets based on the compound's structure. Docking studies against libraries of known enzyme active sites or receptor binding pockets can provide initial, testable hypotheses.

  • Broad-Spectrum Phenotypic Screening: High-content screening in various cell lines can reveal effects on cell morphology, proliferation, or toxicity, pointing towards pathways involved in cell health and signaling.

  • Differential Gene Expression Analysis: Treating cells with the compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) can identify upregulated or downregulated genes, offering clues to the pathways being modulated.

Based on the activities of structurally similar compounds like 3-(3-hydroxyphenyl)propionic acid, which has shown antioxidant and vasodilatory effects[2][3], a logical starting point for wet-lab investigation would be to explore its potential as an enzyme inhibitor, particularly within metabolic or inflammatory pathways.

Tier 2: Primary Assay Development - A Biochemical Approach

Biochemical assays provide a controlled environment to study the direct interaction between a compound and a purified biological target, such as an enzyme.[1] This approach is fundamental for confirming direct inhibition or activation and for determining kinetic parameters.[4][5]

Rationale for Target Selection

Given the phenolic acid scaffold, potential enzyme targets include:

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway.

  • Lipoxygenases (e.g., 5-LOX): Involved in the synthesis of leukotrienes, also key inflammatory mediators.

  • Matrix Metalloproteinases (MMPs): A family of enzymes involved in tissue remodeling and inflammation.

  • Metabolic Enzymes: Such as hexokinase or lactate dehydrogenase, which are central to cellular metabolism.[6]

For the purpose of this guide, we will proceed with developing an assay for a generic oxidoreductase, as this class of enzymes is frequently modulated by phenolic compounds.

Workflow for Biochemical Assay Development

G cluster_0 Phase 1: Component Optimization cluster_1 Phase 2: Assay Miniaturization & Automation cluster_2 Phase 3: Validation a Enzyme Titration b Substrate Titration (Km determination) a->b c Buffer & Cofactor Optimization b->c d Transfer to 384-well format c->d e Robotics & Liquid Handling d->e f Z'-factor Determination e->f g IC50 Determination of Control Inhibitor f->g h DMSO Tolerance g->h i i h->i Ready for HTS G cluster_0 Phase 1: Cell Line & Seeding Density cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Validation a Select Relevant Cell Line b Optimize Seeding Density a->b c Determine Compound Incubation Time b->c d Optimize Reagent Concentration & Incubation c->d e Z'-factor with Control Toxin d->e f EC50/IC50 of Control Compound e->f g g f->g Ready for Compound Profiling

Caption: Workflow for Cell-Based Assay Development.

Protocol: Resazurin-Based Cell Viability Assay

This protocol uses the reduction of resazurin (a non-fluorescent blue dye) to resorufin (a highly fluorescent pink compound) by metabolically active cells as an indicator of cell viability. [7] Materials:

  • Relevant human cell line (e.g., hepatocytes, macrophages)

  • Cell culture medium and supplements

  • 3-(3-hydroxyphenyl)-2-propynoic acid

  • Positive control for cytotoxicity (e.g., staurosporine)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • 96-well or 384-well clear-bottom, black-walled microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed the cells into the microplates at a pre-optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of 3-(3-hydroxyphenyl)-2-propynoic acid and the positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with DMSO).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Resazurin Staining and Measurement:

    • Prepare a working solution of resazurin in PBS.

    • Remove the compound-containing medium from the wells.

    • Add the resazurin working solution to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration to determine the IC₅₀ (for cytotoxicity) or EC₅₀ (for proliferative effects).

Parameter Description Typical Value
Cell Seeding Density Number of cells per well to ensure logarithmic growth during the experiment.5,000 - 20,000 cells/well (96-well)
Compound Incubation Duration of cell exposure to the test compound.24 - 72 hours
Resazurin Incubation Time for cellular metabolism to convert resazurin to resorufin.1 - 4 hours
Final DMSO Concentration The concentration of DMSO in the final assay medium.≤ 0.5%

Concluding Remarks

The development of a robust and reliable assay is a cornerstone of early-stage drug discovery. [8]For a novel compound such as 3-(3-hydroxyphenyl)-2-propynoic acid, a systematic and logical progression from hypothesis generation to validated biochemical and cell-based assays is paramount. The protocols and workflows detailed in these application notes provide a comprehensive framework for characterizing the biological activity of this and other novel chemical entities. Adherence to rigorous validation standards, such as the determination of the Z'-factor and the use of appropriate controls, ensures the generation of high-quality data that can confidently guide future drug development efforts. [9][10]

References

  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.).
  • How to Validate a Biochemical Method per ICH Guidelines. (2025, May 9).
  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.).
  • Cell Based Assays for Metabolic Disease Drug Discovery. (2025, July 24). MarinBio.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017, September 19). Dove Medical Press.
  • 3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite. (n.d.). MedChemExpress.
  • A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
  • Cell Viability Assays. (n.d.). Thermo Fisher Scientific - US.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf - NIH.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
  • How Do You Assess Your Cell's Health and Metabolic Activity? (n.d.). ScienCell.
  • A Practical Guide to Immunoassay Method Validation. (n.d.). PMC - NIH.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-ta Biotech.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Metabolic Activity Assays. (n.d.). Promega Corporation.
  • High Throughput Screening. (n.d.). Sygnature Discovery.
  • Bioassay Validation. (n.d.). Quantics Biostatistics.

Sources

Method

Application Note: 3-(3-Hydroxyphenyl)-2-propynoic Acid in Advanced Organic Synthesis

Executive Summary For researchers and drug development professionals, the strategic selection of chemical building blocks is paramount to optimizing synthetic efficiency and expanding chemical space. 3-(3-Hydroxyphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of chemical building blocks is paramount to optimizing synthetic efficiency and expanding chemical space. 3-(3-Hydroxyphenyl)-2-propynoic acid (CAS: 10401-10-2) is a highly versatile, bifunctional intermediate. Featuring a terminal carboxylic acid, an internal alkyne, and a meta-substituted phenolic hydroxyl group, this propiolic acid derivative serves as a robust precursor for the synthesis of bioactive heterocycles, fluorescent probes, and unsymmetrical diaryl alkynes.

This application note details the mechanistic rationale and validated protocols for synthesizing and utilizing this intermediate, focusing specifically on state-of-the-art palladium-catalyzed decarboxylative cross-coupling methodologies.

Chemical Profile & Mechanistic Utility

Direct use of terminal alkynes (such as 3-ethynylphenol) in cross-coupling reactions often presents significant challenges, including volatility, instability, and a high propensity for Glaser-type homocoupling in the presence of trace oxygen and transition metals.

By utilizing 3-(3-hydroxyphenyl)-2-propynoic acid instead, chemists can exploit the decarboxylative coupling paradigm . Propiolic acids act as a stable, solid-state reservoir that slowly releases the active alkynyl nucleophile in situ via extrusion of CO₂ . This maintains a low steady-state concentration of the reactive alkyne species, effectively suppressing homocoupling pathways and driving high-yielding cross-coupling with challenging electrophiles, such as aryl tosylates . Furthermore, the meta-hydroxyl group provides an orthogonal handle for subsequent functionalization or intramolecular cyclization to yield coumarin and flavonoid scaffolds.

Synthetic Workflow & Pathway Visualization

G A 3-Ethynylphenol + CO2 B 3-(3-Hydroxyphenyl)-2-propynoic acid (Chemical Intermediate) A->B AgI, Cs2CO3 Carboxylation C Pd-Catalyzed Decarboxylative Coupling B->C Aryl Tosylates Pd(PPh3)2Cl2 D Intramolecular Cyclization B->D Acid/Metal Catalyst E Diaryl Alkynes (Bioactive Scaffolds) C->E -CO2 F Coumarin Derivatives (Fluorescent Probes) D->F Ring Closure

Workflow illustrating the synthesis and divergent applications of the propiolic acid intermediate.

Quantitative Data Summaries

To demonstrate the causality behind the reaction conditions chosen in the protocols below, the following tables summarize the optimization data for both the synthesis of the intermediate and its subsequent coupling.

Table 1: Optimization of Ag(I)-Catalyzed Carboxylation of Terminal Alkynes

Catalyst Base Solvent Temperature (°C) Yield (%)
AgI (1 mol%) Cs₂CO₃ DMF 50 90
AgI (5 mol%) Cs₂CO₃ DMF 40 85
CuCl (1 mol%) Cs₂CO₃ DMF 50 Trace
AgI (1 mol%) K₂CO₃ DMF 50 45

| AgI (1 mol%) | NEt₃ | DMF | 50 | 0 |

Data adapted from optimization studies on terminal alkyne carboxylation, highlighting the necessity of the cesium effect for efficient deprotonation .

Table 2: Substrate Scope for Pd-Catalyzed Decarboxylative Coupling

Aryl Tosylate Electrophile Propiolic Acid Source Yield (%)
ortho-Tolyl tosylate Phenylpropiolic acid derivative 84
meta-Tolyl tosylate Phenylpropiolic acid derivative 97
para-Tolyl tosylate Phenylpropiolic acid derivative 96
4-Methoxyphenyl tosylate Phenylpropiolic acid derivative 74

| 3,5-Difluorophenyl tosylate | Phenylpropiolic acid derivative | 80 |

Yields demonstrating the efficiency of the CyPF-tBu/Pd system in activating inert C-O bonds .

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Hydroxyphenyl)-2-propynoic Acid via CO₂ Fixation

Objective: To generate the propiolic acid intermediate from 3-ethynylphenol using mildly pressurized CO₂. Causality & Rationale: AgI acts as a highly specific π-Lewis acid to activate the terminal alkyne. Cs₂CO₃ is uniquely effective among bases due to the "cesium effect," which provides enhanced solubility and reactivity of the carbonate anion in DMF, facilitating the deprotonation of the alkyne prior to nucleophilic CO₂ insertion.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 70 mL autoclave or pressure vessel equipped with a magnetic stir bar.

  • Reagent Loading: Charge the vessel with AgI (4.7 mg, 0.02 mmol, 1 mol%) and Cs₂CO₃ (978 mg, 3.0 mmol, 1.5 equiv).

  • Substrate Addition: Inject 3-ethynylphenol (2.0 mmol) and anhydrous DMF (20 mL) via syringe under an inert atmosphere.

  • CO₂ Pressurization: Purge the vessel with CO₂ gas three times to displace atmospheric air, then pressurize to 0.2 MPa (approx. 2 atm).

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Workup: Cool the vessel to room temperature and slowly vent the excess CO₂. Dilute the mixture with deionized water (30 mL) and extract with CH₂Cl₂ (2 × 20 mL) to remove unreacted starting materials and non-polar impurities.

  • Isolation (Self-Validation): Acidify the aqueous layer with 6 N HCl (20 mL) at 0 °C. The precipitation of the carboxylic acid visually confirms successful carboxylation. Extract the acidified aqueous layer with diethyl ether (4 × 30 mL).

  • Purification: Wash the combined ether layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford pure 3-(3-hydroxyphenyl)-2-propynoic acid.

Protocol 2: Palladium-Catalyzed Decarboxylative Cross-Coupling with Aryl Tosylates

Objective: To synthesize unsymmetrical diaryl alkynes by coupling the propiolic acid intermediate with aryl tosylates. Causality & Rationale: Aryl tosylates are easily synthesized from inexpensive phenols, offering a broader chemical space for drug discovery compared to aryl halides. However, the C-O bond in tosylates is notoriously difficult to activate. The use of the highly electron-rich and sterically demanding ligand CyPF-tBu is critical to force the oxidative addition of the Pd(0) center into the inert C-O bond.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, equip a 10 mL reaction vial with a magnetic stir bar.

  • Catalyst & Ligand: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 21 mg, 0.03 mmol, 1.5 mol%) and CyPF-tBu (55 mg, 0.1 mmol, 5 mol%).

  • Substrates: Add 3-(3-hydroxyphenyl)-2-propynoic acid (2.0 mmol), the chosen aryl tosylate (2.0 mmol), and Cs₂CO₃ (782 mg, 2.4 mmol, 1.2 equiv).

  • Solvent: Add anhydrous DMF (5.0 mL) and tightly seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously at 130 °C for 6 hours. The elevated temperature is required to drive the in situ decarboxylation.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the functionalized diaryl alkyne.

References

  • Title : Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates | Source : ACS Omega | URL :[Link]

  • Title : Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence | Source : The Journal of Organic Chemistry | URL :[Link]

  • Title : Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 (Supplementary Information) | Source : ChemRxiv / Amazon AWS | URL :[Link]

Application

Investigating 3-(3-hydroxyphenyl)-2-propynoic acid as an enzyme inhibitor

Application Note & Protocol Topic: Investigating 3-(3-hydroxyphenyl)-2-propynoic acid as a Novel Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals. Abstract The identification and cha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Investigating 3-(3-hydroxyphenyl)-2-propynoic acid as a Novel Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1] This document provides a comprehensive guide for the initial investigation of 3-(3-hydroxyphenyl)-2-propynoic acid, a small molecule with potential as an enzyme inhibitor. We present a structured workflow, from initial potency determination (IC50) to detailed mechanism of action (MOA) studies. The protocols are designed to be self-validating, incorporating essential controls and detailed data analysis steps. Given the presence of a propynoic acid moiety, which can act as a reactive group, special consideration is given to investigating potential irreversible inhibition. This guide is intended to provide researchers with the theoretical basis and practical steps required to characterize the inhibitory profile of this and similar novel compounds.

Introduction

Enzymes are critical regulators of virtually all biological processes, and their dysfunction is frequently implicated in human diseases.[2] Consequently, molecules that can selectively modulate enzyme activity are a cornerstone of therapeutics.[3] The process of discovering a new drug often begins with identifying a compound that can inhibit a target enzyme and then characterizing its potency and mechanism.[1][4]

3-(3-hydroxyphenyl)-2-propynoic acid is a synthetic small molecule. Its structural analogue, 3-(3-hydroxyphenyl)propionic acid (3-HPPA), is a known metabolite of dietary polyphenols with various reported biological activities, including the activation of endothelial nitric oxide synthase (eNOS) and vasodilation.[5][6] The key structural difference in the compound of interest is the carbon-carbon triple bond (alkyne) in the propynoic acid chain. This feature is significant because alkynes can act as latent electrophiles, capable of forming covalent bonds with nucleophilic residues in an enzyme's active site.[7] This raises the possibility that 3-(3-hydroxyphenyl)-2-propynoic acid may function as an irreversible inhibitor, a class of compounds that can offer high biochemical efficiency and a prolonged duration of action.[7]

This application note provides a systematic approach to screen and characterize the inhibitory potential of 3-(3-hydroxyphenyl)-2-propynoic acid.

Foundational Concepts in Enzyme Inhibition

A successful investigation relies on a solid understanding of enzyme kinetics. Enzyme inhibitors are broadly classified as reversible or irreversible.[3]

  • Reversible Inhibitors: These bind to an enzyme via non-covalent interactions and can be removed, allowing the enzyme to regain activity. They are further classified by their mechanism:

    • Competitive: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[8]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces enzyme efficiency. This decreases Vmax without affecting Km.[8][9]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is a rarer mechanism that decreases both Vmax and Km.[8]

    • Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[3]

  • Irreversible Inhibitors: These typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[7] Their action is often time-dependent.

Two key parameters quantify an inhibitor's effectiveness:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency.[2]

  • Ki (Inhibition constant): The dissociation constant for the inhibitor-enzyme complex. It is a more fundamental measure of binding affinity, and its calculation depends on the mechanism of inhibition.

General Experimental Workflow

The characterization of a novel inhibitor follows a logical progression from a broad assessment of potency to a detailed mechanistic investigation. This workflow ensures that resources are spent efficiently on compounds of genuine interest.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_moa Phase 3: Mechanistic Studies cluster_analysis Phase 4: Analysis A Compound & Reagent Preparation B Assay Optimization (Enzyme & Substrate Conc.) A->B Establish Conditions C IC50 Determination (Dose-Response Assay) B->C D Reversible MOA Study (Vary [Substrate]) C->D If Active E Irreversible Inhibition Study (Time-Dependence Assay) C->E If Active F Kinetic Parameter Calculation (Km, Vmax, Ki) D->F G Inactivation Rate Calculation (kinact) E->G

Caption: General workflow for characterizing a novel enzyme inhibitor.

Protocol 1: IC50 Determination

This protocol determines the concentration of 3-(3-hydroxyphenyl)-2-propynoic acid required to inhibit 50% of the target enzyme's activity.

Rationale

A dose-response curve is the first step in characterizing a new inhibitor. By testing a wide range of inhibitor concentrations, we can quantify its potency.[3] It is critical to use a concentration of substrate at or below its Km value; this ensures the assay is sensitive to competitive inhibitors.[10]

Materials
  • Purified target enzyme

  • Enzyme-specific substrate

  • 3-(3-hydroxyphenyl)-2-propynoic acid (stock solution in 100% DMSO)

  • Assay Buffer (optimized for pH and salt concentration for the target enzyme)

  • 96-well microplates (e.g., clear, flat-bottom for colorimetric assays)

  • Microplate reader

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions: Create a serial dilution series of the compound. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is a common starting point.[2] Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.[11]

  • Prepare Controls:

    • 100% Activity Control (No Inhibitor): Wells containing assay buffer with the same final DMSO concentration as the test wells.

    • 0% Activity Control (Blank): Wells containing assay buffer and substrate, but no enzyme.

  • Assay Setup:

    • Add 10 µL of each inhibitor dilution (or control) to the appropriate wells of the 96-well plate.

    • Add 80 µL of the enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[3]

  • Initiate Reaction: Add 10 µL of the substrate solution (at its Km concentration) to all wells to start the enzymatic reaction. The final volume in each well is 100 µL.

  • Measure Activity: Immediately place the plate in a microplate reader. Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time (kinetic mode). The initial velocity (V₀) is determined from the linear portion of the reaction curve.

Data Analysis and Presentation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank))

  • Plot Data: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

Table 1: Sample Data for IC50 Determination

[Inhibitor] (µM) Log [Inhibitor] Initial Velocity (V₀) (mOD/min) % Inhibition
100.000 2.00 5.2 94.8
33.333 1.52 8.1 91.9
11.111 1.05 15.3 84.7
3.704 0.57 28.9 71.1
1.235 0.09 51.2 48.8
0.412 -0.38 75.6 24.4
0.137 -0.86 90.3 9.7
0.046 -1.34 98.7 1.3
0.015 -1.82 99.8 0.2
0.000 (Control) - 100.0 0.0

| Blank | - | 2.0 | - |

Protocol 2: Mechanism of Action (MOA) Studies

This protocol determines how the inhibitor affects the enzyme's kinetic parameters, thereby revealing its mechanism of action.

Rationale

By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can observe how the inhibitor affects the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).[9][10] Plotting this data in a double reciprocal format (Lineweaver-Burk plot) provides a clear visual diagnosis of the inhibition type.[2]

Step-by-Step Methodology
  • Select Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, and 5x IC50). Include a 0 µM inhibitor control.

  • Prepare Substrate Dilutions: For each inhibitor concentration, prepare a series of substrate dilutions. A typical range is from 0.2x Km to 5x or 10x Km.[10]

  • Assay Setup: Set up reactions as described in Protocol 1. For each fixed inhibitor concentration, measure the initial velocity (V₀) across the full range of substrate concentrations.

  • Measure Activity: Measure the initial reaction rates (V₀) for every combination of inhibitor and substrate concentration.

Data Analysis and Presentation
  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km values.

  • Lineweaver-Burk Plot: For a clearer diagnosis, create a double reciprocal plot (1/V₀ vs. 1/[S]).[3] The pattern of line intersections is indicative of the inhibition mechanism.

Table 2: Sample Kinetic Data

[Substrate] (µM) 1/[S] (µM⁻¹) V₀ (No Inhibitor) 1/V₀ V₀ (+Inhibitor) 1/V₀
5 0.200 33.3 0.030 16.7 0.060
10 0.100 50.0 0.020 28.6 0.035
20 0.050 66.7 0.015 44.4 0.023
40 0.025 80.0 0.013 61.5 0.016

| 80 | 0.013 | 88.9 | 0.011 | 76.2 | 0.013 |

G xaxis 1/[S] yaxis 1/V₀ origin origin->xaxis origin->yaxis y_intercept 1/Vmax x_intercept -1/Km no_inhib No Inhibitor comp Competitive noncomp Non-competitive n1_start->n1_end  No Inhibitor c1_start->c1_end  Competitive nc1_start->nc1_end  Non-competitive

Caption: Lineweaver-Burk plots illustrating different types of reversible inhibition.

Advanced Considerations: Investigating Irreversible Inhibition

Rationale

The presence of a propynoic acid moiety suggests that 3-(3-hydroxyphenyl)-2-propynoic acid could be an irreversible or covalent inhibitor.[7] Unlike reversible inhibitors, which reach equilibrium quickly, irreversible inhibitors often display time-dependent inhibition. This means the level of inhibition increases with the duration of pre-incubation between the enzyme and the inhibitor.[10]

Conceptual Protocol
  • Setup: Prepare multiple identical reaction mixtures containing the enzyme and a fixed, high concentration of the inhibitor (e.g., 10x IC50).

  • Time-Course Pre-incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to initiate the reaction.

  • Measure Residual Activity: Immediately measure the initial reaction rate for each time point.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each pre-incubation time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining activity versus the pre-incubation time.

    • If the plot is linear, it indicates a pseudo-first-order inactivation process. The negative slope of this line corresponds to the apparent rate of inactivation (k_obs). The rate of inactivation (k_inact) and the inhibitor affinity (K_I) can be determined by repeating this experiment at several inhibitor concentrations.

Summary and Best Practices

Investigating a novel compound like 3-(3-hydroxyphenyl)-2-propynoic acid requires a methodical and rigorous approach.

  • Start Broad, Then Go Deep: Always begin with a robust IC50 determination before investing time in more complex MOA studies.

  • Controls are Critical: The trustworthiness of your data depends on appropriate controls. Always include no-inhibitor (100% activity) and no-enzyme (blank) controls. Account for the effects of the solvent (e.g., DMSO).[11]

  • Understand Your Reagents: Ensure the purity of your inhibitor. Check the stability of your enzyme and substrate under assay conditions.

  • Consider the Chemistry: The alkyne group in 3-(3-hydroxyphenyl)-2-propynoic acid is a chemical clue. Be prepared to test for time-dependent, irreversible inhibition, as this could be its primary mechanism of action.[7][10]

  • Data Integrity: Use appropriate statistical analysis and graphing software to analyze your data. A single experiment is rarely definitive; ensure key findings are reproducible.

By following these protocols and principles, researchers can effectively profile the enzyme inhibitory activity of 3-(3-hydroxyphenyl)-2-propynoic acid, paving the way for further investigation in the drug development pipeline.

References

  • Benchchem. Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • MedChemExpress. 3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite. MedChemExpress.
  • Noppen, B., Vanbelle, A., Stitt, A. W., et al. (2021, June 22). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal.
  • Benchchem. Application Note: In Vitro Assays for Enzymatic Inhibition by Novel Peptides. Benchchem.
  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
  • NIH National Center for Biotechnology Information. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC.
  • NIH National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • IntechOpen. (2023, August 18).
  • IT Medical Team. (2023, June 30).
  • SciSpace.
  • Frontiers. (2025, October 15). Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes.
  • Cayman Chemical. 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5).
  • Chem-Impex. 3-(2-Hydroxyphenyl)propionic acid.
  • Selleck Chemicals. 3-(3-Hydroxyphenyl)propionic Acid | CAS 621-54-5.
  • Benchchem. A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals.
  • PubChem. 3-(3-Hydroxyphenyl)-2-propenoic acid.
  • Rupa Health. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid.
  • TargetMol. 3-(3-Hydroxyphenyl)propionic Acid | Endogenous Metabolite.
  • Sigma-Aldrich. 3-(3-Hydroxyphenyl)-2-propynoic acid | 10401-10-2.

Sources

Method

The Untapped Potential of 3-(3-Hydroxyphenyl)-2-propynoic Acid in Advanced Materials Research: Application Notes and Protocols

Abstract This technical guide delves into the prospective applications of 3-(3-hydroxyphenyl)-2-propynoic acid in the realm of material science. While direct research on this specific molecule is nascent, its unique trif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the prospective applications of 3-(3-hydroxyphenyl)-2-propynoic acid in the realm of material science. While direct research on this specific molecule is nascent, its unique trifunctional architecture—comprising a phenolic hydroxyl group, a reactive propiolic acid (alkyne) moiety, and an aromatic ring—positions it as a highly versatile building block for the synthesis of advanced functional materials. By drawing parallels from established research on analogous alkyne and phenol-containing compounds, this document provides a forward-looking exploration of its potential in polymer synthesis, surface functionalization of nanoparticles, and the creation of novel composite materials. Detailed, field-proven protocols, adapted from closely related systems, are presented to offer researchers a validated starting point for their investigations.

Introduction: A Molecule of Untapped Versatility

3-(3-Hydroxyphenyl)-2-propynoic acid is an aromatic carboxylic acid characterized by a carbon-carbon triple bond (alkyne) conjugated with a phenyl ring, which is further substituted with a hydroxyl group. This combination of functional groups in a single, relatively simple molecule is the cornerstone of its potential in material science.

  • The Alkyne Group: The C≡C triple bond is a gateway to a plethora of chemical transformations. It is a key participant in polymerization reactions and, most notably, in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for highly efficient and specific covalent bond formation.[1]

  • The Phenolic Hydroxyl Group: The hydroxyl group offers sites for esterification and etherification, enabling the molecule to be grafted onto other polymers or surfaces. Furthermore, its antioxidant properties could be imparted to the resulting materials.

  • The Carboxylic Acid Group: This group provides a handle for forming amide or ester linkages, further expanding the possibilities for covalent modification and integration into larger molecular architectures.

This guide will explore the synergistic interplay of these functionalities and propose tangible research directions.

Potential Applications in Polymer Science

The structure of 3-(3-hydroxyphenyl)-2-propynoic acid makes it an ideal monomer for the synthesis of specialty polymers with tailored properties.

Synthesis of Functional Polyacetylenes

Substituted polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. The direct polymerization of the alkyne group in 3-(3-hydroxyphenyl)-2-propynoic acid can lead to the formation of a poly(phenylpropiolic acid) derivative.

  • Causality of Experimental Choices: The choice of a transition metal catalyst, such as a molybdenum or palladium complex, is critical for achieving high molecular weight polymers from disubstituted acetylenes.[2] The solvent and temperature are optimized to ensure good solubility of both the monomer and the resulting polymer, preventing premature precipitation and allowing for chain growth.

This protocol is adapted from the polymerization of phenylpropiolic acid.[2]

Materials:

  • 3-(3-hydroxyphenyl)-2-propynoic acid (monomer)

  • Molybdenum(V) chloride (MoCl₅)

  • Tetraphenyltin (Ph₄Sn)

  • Anhydrous, degassed toluene

  • Anhydrous methanol

  • Schlenk flask and line

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend MoCl₅ in anhydrous, degassed toluene.

  • Co-catalyst Addition: Add a solution of Ph₄Sn in toluene to the MoCl₅ suspension. The molar ratio of MoCl₅ to Ph₄Sn should be optimized, typically around 1:1.

  • Catalyst Aging: Stir the catalyst mixture at 80°C for 15 minutes to allow for activation.

  • Monomer Addition: Dissolve the 3-(3-hydroxyphenyl)-2-propynoic acid monomer in anhydrous, degassed toluene and add it to the activated catalyst solution. The monomer-to-catalyst ratio should be carefully controlled to target the desired molecular weight.

  • Polymerization: Maintain the reaction mixture at 80°C for 24 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any residual monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at 40°C to a constant weight.

Characterization:

The resulting polymer should be characterized by:

  • FTIR Spectroscopy: To confirm the disappearance of the C≡C stretching vibration (around 2210 cm⁻¹) and the appearance of a C=C stretching vibration (around 1620 cm⁻¹) in the polymer backbone.[2]

  • ¹H NMR Spectroscopy: To analyze the structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Post-Polymerization Modification via "Click" Chemistry

If a polymer is synthesized with pendant alkyne groups, the 3-(3-hydroxyphenyl)-2-propynoic acid can be "clicked" onto it. This is a powerful method for functionalizing existing polymers.

Surface Modification of Nanomaterials

The functional groups of 3-(3-hydroxyphenyl)-2-propynoic acid make it an excellent candidate for the surface modification of nanoparticles, enhancing their stability, and imparting new functionalities.[3][4]

Rationale for Surface Modification

Bare nanoparticles often suffer from aggregation in biological fluids and lack specific targeting capabilities.[5] Surface functionalization with molecules like 3-(3-hydroxyphenyl)-2-propynoic acid can:

  • Introduce Reactive Handles: The alkyne group provides a site for subsequent "click" reactions, allowing for the attachment of targeting ligands, imaging agents, or drug molecules.

  • Enhance Stability: The hydrophilic nature of the carboxylic acid and hydroxyl groups can improve the colloidal stability of nanoparticles in aqueous environments.

  • Impart Antioxidant Properties: The phenolic hydroxyl group can confer antioxidant activity to the nanoparticle surface.

This protocol describes the covalent attachment of 3-(3-hydroxyphenyl)-2-propynoic acid to nanoparticles with surface amine groups using carbodiimide chemistry.[6]

Materials:

  • Amine-functionalized nanoparticles (e.g., silica nanoparticles, polymeric nanoparticles)

  • 3-(3-hydroxyphenyl)-2-propynoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifuge and centrifuge tubes

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a desired concentration (e.g., 1 mg/mL).

  • Carboxylic Acid Activation: In a separate tube, dissolve 3-(3-hydroxyphenyl)-2-propynoic acid, EDC, and NHS in MES buffer. A typical molar ratio is 1:2:2 (acid:EDC:NHS). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction: Add the activated carboxylic acid solution to the nanoparticle suspension.

  • Incubation: Gently mix the reaction mixture for 2-4 hours at room temperature.

  • Quenching (Optional): Add a small amount of a quenching agent, such as β-mercaptoethanol, to deactivate any unreacted NHS esters.

  • Purification: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant containing unreacted reagents.

  • Washing: Resuspend the nanoparticle pellet in PBS (pH 7.4) and repeat the centrifugation and resuspension steps at least three times to ensure complete removal of byproducts.

  • Final Dispersion: Resuspend the final washed nanoparticles in the desired buffer or solvent for storage and further use.

Validation of Functionalization:

  • Zeta Potential Measurement: Successful conjugation should lead to a change in the surface charge of the nanoparticles.

  • FTIR or Raman Spectroscopy: To detect the characteristic vibrational modes of the attached molecule.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of new elements on the nanoparticle surface.

Visualization of Concepts

To better illustrate the proposed applications, the following diagrams outline the key workflows.

Polymerization_Workflow Monomer 3-(3-hydroxyphenyl)- 2-propynoic acid Polymerization Metathesis Polymerization (Toluene, 80°C) Monomer->Polymerization Catalyst MoCl₅/Ph₄Sn Catalyst System Catalyst->Polymerization Polymer Functional Polyacetylene Polymerization->Polymer Precipitation Precipitation (Methanol) Polymer->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Caption: Workflow for the synthesis of functional polyacetylenes.

Nanoparticle_Functionalization cluster_activation Activation Step cluster_coupling Coupling & Purification PropynoicAcid 3-(3-hydroxyphenyl)- 2-propynoic acid ActivatedAcid Activated NHS Ester PropynoicAcid->ActivatedAcid Activation EDC_NHS EDC / NHS (MES Buffer) EDC_NHS->ActivatedAcid Coupling Coupling Reaction ActivatedAcid->Coupling Amine_NP Amine-Functionalized Nanoparticle Amine_NP->Coupling Functionalized_NP Functionalized Nanoparticle Coupling->Functionalized_NP Washing Centrifugation & Washing Functionalized_NP->Washing Purified_NP Purified Functionalized NP Washing->Purified_NP

Caption: Workflow for nanoparticle surface functionalization.

Data Summary

While specific quantitative data for 3-(3-hydroxyphenyl)-2-propynoic acid is not yet available in the literature, the following table provides expected physicochemical properties based on its structure and data from suppliers.[7]

PropertyExpected Value/CharacteristicSource
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Appearance Solid
Purity (Typical) ≥95%[7]
Storage Conditions Sealed in dry, 2-8°C[7]
Key Functional Groups Alkyne (C≡C), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH)N/A

Conclusion and Future Outlook

3-(3-hydroxyphenyl)-2-propynoic acid represents a promising, yet underexplored, platform molecule for material science innovation. The protocols and conceptual frameworks presented in this guide, derived from established chemical principles and related research, are intended to catalyze further investigation into this versatile compound. Future research should focus on the systematic synthesis and characterization of polymers derived from this monomer, as well as a thorough evaluation of its efficacy in the surface modification of a variety of nanomaterials for applications ranging from drug delivery to advanced coatings. The scientific community is encouraged to build upon these foundational concepts to unlock the full potential of 3-(3-hydroxyphenyl)-2-propynoic acid.

References

  • ResearchGate. (n.d.). Synthesis and properties of phenylpropiolic acid oligomers. Retrieved from [Link]

  • MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021, May 21). New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids. Retrieved from [Link]

  • ResearchGate. (2018, May 1). (PDF) Tannic Acid-Mediated Surface Functionalization of Polymeric Nanoparticles. Retrieved from [Link]

  • PMC. (n.d.). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • MDPI. (2023, August 20). The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. Retrieved from [Link]

  • ResearchGate. (n.d.). Fabrication of nanoparticles with phenol and alkyne functional groups.... Retrieved from [Link]

  • Frontiers. (n.d.). Compare the physicochemical and biological properties of engineered polymer-functionalized silver nanoparticles against Porphyromonas gingivalis. Retrieved from [Link]

  • PubMed. (2024, November 15). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-hydroxyphenyl)-2-propynoic Acid

Welcome to the technical support center for the synthesis and purification of 3-(3-hydroxyphenyl)-2-propynoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-(3-hydroxyphenyl)-2-propynoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during their experiments. The following information synthesizes established chemical principles with field-proven insights to provide a robust framework for achieving high-purity material.

Introduction: The Challenge of Purity

3-(3-hydroxyphenyl)-2-propynoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved via a Sonogashira coupling between 3-iodophenol and propiolic acid, can introduce a variety of impurities.[1][2] These include unreacted starting materials, catalyst residues, and side-products from competing reaction pathways. The presence of both a phenolic hydroxyl group and a carboxylic acid group gives the target molecule unique physicochemical properties that can be leveraged for purification, but also complicates the removal of structurally similar impurities. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: My isolated product is a discolored powder (yellow, brown, or grey). What is the likely cause and how do I fix it?

A1: Discoloration in the crude product typically points to two main sources: residual palladium catalyst and polymeric byproducts.

  • Palladium Residues: Palladium catalysts, essential for the Sonogashira coupling, can persist in the final product as colloidal or finely dispersed palladium(0) (black/grey) or palladium(II) salts.

  • Polymeric Materials: Side reactions, particularly the Glaser-Hay homocoupling of the alkyne starting material, can produce conjugated polymeric materials that are often intensely colored.[3]

Solution: The most effective first step is an acid-base extraction, which is excellent for removing both metallic residues and many organic impurities. If color persists, a subsequent recrystallization, perhaps with a small amount of activated charcoal, can be effective. Use charcoal sparingly, as it can adsorb your product and reduce yield.

Q2: How can I efficiently remove unreacted 3-iodophenol from my product?

A2: This is a classic purification challenge perfectly suited for acid-base extraction. The key is to exploit the significant difference in acidity (pKa) between the carboxylic acid of your product and the phenol of the starting material.[4]

  • Product (Carboxylic Acid): pKa ≈ 4-5

  • 3-Iodophenol (Phenol): pKa ≈ 9-10

A weak base, such as aqueous sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt.[5][6] However, it is not basic enough to deprotonate the less acidic 3-iodophenol, which remains in the organic layer. This allows for a clean separation. A detailed protocol is provided below.

Q3: I suspect alkyne homocoupling is a major side reaction. How do I remove the resulting but-2-yne-1,4-dioic acid?

A3: Alkyne homocoupling is a common issue in Sonogashira reactions, especially if oxygen is not rigorously excluded.[3][7] The resulting diacid byproduct has different physical properties that can be used for separation.

  • Solubility Differences: The diacid is often less soluble in moderately polar organic solvents than your monocarboxylic acid product. Trituration (suspending the crude solid in a solvent in which the impurity is insoluble) with a solvent like dichloromethane or a cold ethyl acetate/hexane mixture may selectively dissolve your product, leaving the diacid behind.

  • Fractional Recrystallization: Carefully controlled recrystallization can also be effective. The diacid may crystallize out of a hot solution first upon slight cooling, allowing it to be filtered off before the main product crystallizes. This requires careful optimization of the solvent system and cooling rate.

Q4: What is the most reliable, general-purpose purification strategy for this compound?

A4: A two-step sequence of acid-base extraction followed by recrystallization is the gold-standard approach for achieving high purity.

  • Step 1: Acid-Base Extraction: This removes the bulk of impurities, including unreacted starting materials, catalyst residues, and neutral byproducts.[8]

  • Step 2: Recrystallization: This final polishing step removes any remaining trace impurities that have similar acidity to your product, resulting in a highly pure, crystalline solid.[9]

This combined approach provides a self-validating system; successful recrystallization to form sharp, well-defined crystals is a strong indicator of high purity.

Q5: When should I resort to using flash column chromatography?

A5: Flash chromatography is a powerful tool but is often more labor-intensive and costly in terms of solvent and stationary phase.[10] Consider using it under the following circumstances:

  • Failure of Other Methods: If acid-base extraction and multiple recrystallization attempts fail to provide material of the desired purity.

  • Structurally Similar Impurities: If you have impurities with very similar acidity and solubility profiles to your product (e.g., other aromatic carboxylic acids).

  • Oily or Non-Crystalline Products: If the product refuses to crystallize ("oils out"), chromatography can be used to purify the oil before another crystallization attempt is made.[9]

For this polar molecule, a normal-phase silica gel column using an eluent system like ethyl acetate/hexanes with 0.5-1% acetic acid (to improve peak shape) is a good starting point.[11] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective for highly polar compounds.[12][13]

Troubleshooting and Optimization Protocols
Data Presentation: Common Impurities and Their Fate
ImpurityTypepKa (approx.)Fate in Acid-Base Extraction (Protocol 1)
3-IodophenolStarting Material9-10Remains in Organic Layer
Propiolic AcidStarting Material1.8Extracted into Aqueous Layer
But-2-yne-1,4-dioic acidSide-Product~1.5 (pKa1), ~4 (pKa2)Extracted into Aqueous Layer
Palladium/Copper CatalystsCatalyst ResidueN/ARemoved with Aqueous Layer/Interfaces
Neutral ByproductsSide-ProductN/ARemains in Organic Layer
Experimental Workflow: General Purification Strategy

The following diagram outlines the decision-making process for purifying crude 3-(3-hydroxyphenyl)-2-propynoic acid.

G start Crude Synthesized Product ab_extraction Protocol 1: Acid-Base Extraction start->ab_extraction check1 Assess Purity (TLC, ¹H NMR, m.p.) ab_extraction->check1 recryst Protocol 2: Recrystallization check1->recryst Impure end_pure Pure Product check1->end_pure Purity OK check2 Assess Purity (TLC, ¹H NMR, m.p.) recryst->check2 chrom Protocol 3: Flash Chromatography check2->chrom Impure check2->end_pure Purity OK chrom->end_pure end_impure Re-evaluate Synthesis or Use Chromatography

Caption: Decision tree for the purification of 3-(3-hydroxyphenyl)-2-propynoic acid.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities and less acidic phenols.[5][8][14]

Materials:

  • Crude 3-(3-hydroxyphenyl)-2-propynoic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 3M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 50-100 mL for 1-5 g of crude material) in an Erlenmeyer flask. If there are insoluble solids (like catalyst residues), filter them off at this stage. Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

    • Causality: The bicarbonate base deprotonates the carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous (bottom) layer. Neutral impurities and the less acidic 3-iodophenol remain in the organic (top) layer.[4]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Back-Extraction: Add another portion (e.g., half the original volume) of NaHCO₃ solution to the organic layer in the funnel, shake, and separate again. Combine this second aqueous extract with the first. This ensures complete recovery of the product.

  • Wash (Optional): Wash the organic layer with brine to remove residual water, then dry it over Na₂SO₄. This layer contains impurities and can be concentrated to identify them, but is typically discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M HCl dropwise. CO₂ will evolve. Continue adding acid until gas evolution ceases and the solution is acidic to pH paper (pH ~2). A precipitate of the pure product should form.[6]

  • Isolation: Collect the solid product by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under high vacuum to remove residual water.

Verification: Check the melting point and run a ¹H NMR spectrum. The purity should be significantly improved.

Workflow Visualization: Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 After Separation organic_layer Organic Layer (EtOAc) - Crude Product - 3-Iodophenol (Impurity) - Neutral Impurities add_base + Sat. aq. NaHCO₃ organic_final Organic Layer (Discard) - 3-Iodophenol - Neutral Impurities add_base->organic_final Shake & Separate aqueous_final Aqueous Layer - Sodium 3-(3-hydroxyphenyl)-2-propynoate (Deprotonated Product) add_base->aqueous_final add_acid + 3M HCl (aq.) aqueous_final->add_acid precipitate Precipitation & Filtration add_acid->precipitate pure_product Pure Crystalline Product: 3-(3-hydroxyphenyl)-2-propynoic acid precipitate->pure_product

Caption: Flowchart illustrating the separation of the target compound via acid-base extraction.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of the solid obtained from acid-base extraction. The goal is to find a solvent (or solvent pair) where the product is soluble when hot but insoluble when cold.[9]

Data Presentation: Recrystallization Solvent Screening

Solvent SystemTypeBoiling Point (°C)Comments
WaterPolar Protic100Good for final wash, may have low solubility even when hot.
Ethanol/WaterMixed-Solvent78-100A very common and effective system for polar solids.[9][15]
Ethyl Acetate/HexanesMixed-Solvent69-77Good for moderately polar solids. Provides a wide polarity range.
TolueneAromatic111May be effective if other systems fail.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in a few candidate solvents from the table above. A good single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system (e.g., Ethanol/Water), the "good" solvent (ethanol) should dissolve the compound at all temperatures, while the "bad" solvent (water) should not.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen "good" solvent (e.g., hot ethanol) needed to just dissolve the solid at boiling.

  • Inducing Saturation (Mixed-Solvent Only): If using a mixed-solvent system, add the "bad" solvent (e.g., hot water) dropwise to the hot solution until a faint, persistent cloudiness appears (the "cloud point"). Then, add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.[9] This ensures the solution is perfectly saturated.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by suction filtration. Gently wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Dry the pure crystals under high vacuum.

Verification: The product should be a white or off-white crystalline solid with a sharp, defined melting point.

References
  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Lee, J., et al. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 1), 127-135. Available from: [Link]

  • YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part III. Retrieved from [Link]

  • PubMed. (2016, February 15). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PMC. (2025, December 28). Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid-phase Extraction Coupled With High-Temperature Two-Dimensional Gas Chromatography and Electron Ionization Time-of-Flight High-Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Bartleby. (n.d.). Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance. Retrieved from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic Methods in Drug Discovery: Volume 1 - Chapter 4: Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Retrieved from [Link]

  • LookChem. (n.d.). Cas 621-54-5, 3-(3-HYDROXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). DE69914764T2 - Process for the preparation of 3-(hydroxyphenylphosphinyl)-propionic acid.
  • RSC Publishing. (n.d.). Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Detection of 3-(3-hydroxyphenyl)-2-propynoic acid

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the detection and quantification of 3-(3-hydroxyphenyl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the detection and quantification of 3-(3-hydroxyphenyl)-2-propynoic acid (also known as m-hydroxyphenylpropiolic acid).

Due to its unique structural features—a reactive alkyne bond conjugated with a phenolic ring and a terminal carboxylic acid—this molecule presents specific chromatographic and mass spectrometric challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and optimized instrumental parameters to ensure absolute scientific integrity in your workflows.

Section 1: Sample Preparation & Stability (FAQ)

Q1: My recovery rates for 3-(3-hydroxyphenyl)-2-propynoic acid from plasma are highly variable. What is causing this, and how can I fix it? A1: Variable recovery is almost always driven by protein binding and matrix-induced degradation. The phenolic hydroxyl group is highly susceptible to auto-oxidation, while the alkyne moiety can undergo hydration or polymerization under extreme pH or thermal conditions[1].

  • The Causality: When extracting from complex biological matrices, neutral or alkaline conditions accelerate phenolic oxidation.

  • The Solution: Perform protein precipitation using ice-cold organic solvents (e.g., acetonitrile) acidified with 0.1% formic acid. The cold temperature rapidly denatures binding proteins, while the acidic environment maintains the carboxylic acid in its protonated state, enhancing its solubility in the organic crash solvent and preventing oxidation. Always spike your samples with a stable isotope-labeled internal standard (e.g., 13C-labeled analog) prior to extraction to correct for matrix effects and self-validate the extraction efficiency[2].

Section 2: Chromatographic Separation (UHPLC Troubleshooting)

Q2: I am observing severe peak tailing and shifting retention times on my C18 column. How do I optimize the mobile phase? A2: 3-(3-hydroxyphenyl)-2-propynoic acid has a pKa of approximately 3.5. If your mobile phase pH is near this value, the molecule exists in a state of partial ionization, causing split peaks or shifting retention times. Furthermore, the ionized carboxylate interacts with residual silanols on the silica support, causing tailing.

  • The Causality: Reverse-phase (RP) chromatography relies on hydrophobic interactions. Charged molecules do not partition well into the stationary phase.

  • The Solution: Buffer the mobile phase to at least 1 pH unit below the pKa. Utilizing 0.1% formic acid (pH ~2.7) in both the aqueous and organic phases ensures the molecule is fully protonated and uncharged, promoting sharp, symmetrical peaks via pure hydrophobic interactions with the C18 stationary phase[3].

Q3: Can I use UV-Vis detection as an orthogonal method to LC-MS? A3: Yes. The conjugation of the aromatic ring with the alkyne triple bond provides a distinct and strong chromophore. Hydroxyphenylpropiolic acid derivatives exhibit strong UV absorption, typically with maxima around 280-310 nm, which can be monitored via a Diode Array Detector (DAD) to verify peak purity[4].

Section 3: Mass Spectrometry (LC-MS/MS Optimization)

Q4: What are the optimal ionization conditions for detecting this compound at trace levels? A4: Electrospray Ionization in negative mode (ESI-) is mandatory. The carboxylic acid and phenolic hydroxyl groups are highly prone to deprotonation, yielding a strong [M-H]- precursor ion at m/z 161.02.

  • The Causality: During Multiple Reaction Monitoring (MRM), the most thermodynamically favorable fragmentation pathway for phenylpropiolic acids is the neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylate group.

  • The Solution: Target the m/z 161.02 117.03 transition for quantification, and optimize the collision energy (CE) to maximize the abundance of this specific product ion.

Quantitative Data: LC-MS/MS Parameters

To ensure reproducibility across different quadrupole platforms, the following baseline parameters should be used as a starting point for tuning.

Table 1: Recommended LC-MS/MS MRM Parameters for 3-(3-hydroxyphenyl)-2-propynoic acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor Voltage (V)Ionization Mode
3-(3-hydroxyphenyl)-2-propynoic acid (Quantifier) 161.02117.0315100ESI (-)
3-(3-hydroxyphenyl)-2-propynoic acid (Qualifier) 161.0289.0425100ESI (-)
13C6-labeled Internal Standard 167.04122.0515100ESI (-)

(Note: Exact CE and Fragmentor voltages must be empirically optimized based on the specific mass spectrometer's ion optics).

Experimental Protocol: Self-Validating Plasma Extraction

This step-by-step methodology utilizes a Liquid-Liquid Extraction (LLE) / Protein Precipitation hybrid approach designed to be a self-validating system.

  • Sample Thawing: Thaw plasma samples strictly on ice to minimize enzymatic degradation of the analyte.

  • Aliquot & Spike (The Validation Step): Transfer 100 µL of plasma into a pre-cooled 1.5 mL Eppendorf tube. Immediately spike with 10 µL of stable isotope-labeled internal standard (e.g., 13C6-3-(3-hydroxyphenyl)-2-propynoic acid, 1 µg/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Disruption: Vortex vigorously for 30 seconds to ensure complete mixing and disruption of protein-analyte binding.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Concentration: Transfer the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation of the alkyne.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid). Vortex for 15 seconds and inject 5 µL into the LC-MS/MS system.

  • Self-Validation Checkpoint: Post-acquisition, calculate the absolute peak area of the 13C-labeled IS across all samples. If the IS peak area varies by >15% between biological replicates, matrix suppression is actively occurring. The sample must be diluted, or the chromatographic gradient must be adjusted to separate the analyte from the co-eluting suppression zone.

Analytical Workflow Visualization

Workflow N1 Biological Sample (Plasma/Urine) N2 Internal Standard Spike (13C-labeled analog) N1->N2 N3 Protein Precipitation (Cold ACN + 0.1% FA) N2->N3 Self-Validation N4 UHPLC Separation (C18 Column, pH 2.7) N3->N4 Supernatant N5 Electrospray Ionization (ESI Negative Mode) N4->N5 Eluate N6 Tandem Mass Spec (MRM: 161.02 -> 117.03) N5->N6 [M-H]- Precursor N7 Data Quantification & Matrix Correction N6->N7 Product Ions

Workflow for LC-MS/MS detection and matrix effect mitigation of 3-(3-hydroxyphenyl)-2-propynoic acid.

References
  • MDPI. Analysis of Metabolic Differences in the Water Extract of Shenheling Fermented by Lactobacillus fermentum Based on Nontargeted Metabolomics. Available at: [Link]

  • ResearchGate. Active Site Structure of Photoactive Yellow Protein with a Locked Chromophore Analogue Revealed by Near-Infrared Raman Optical Activity. Available at:[Link]

  • Semantic Scholar. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-hydroxyphenyl)-2-propynoic Acid and its Propanoic Analogue: Structure, Selectivity, and Function

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution of a single chemical bond—an alkyne in 3-(3-hydroxyphenyl)-2-propynoic acid versus an alkane in its analogue, 3-(3-hydroxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a single chemical bond—an alkyne in 3-(3-hydroxyphenyl)-2-propynoic acid versus an alkane in its analogue, 3-(3-hydroxyphenyl)propanoic acid—creates a profound divergence in biological activity and therapeutic potential. This guide provides an in-depth comparison of these two molecules, moving beyond their structural similarities to explore their distinct physicochemical properties, mechanisms of action, and applications. We will dissect how the rigid, linear geometry of the propynoic acid derivative confers high selectivity as an inhibitor of Monocarboxylate Transporter 4 (MCT4), a critical target in cancer metabolism. In contrast, the flexible propanoic acid analogue acts as a pleiotropic agent with notable antioxidant and cardiovascular benefits, largely stemming from its role as a major metabolite of dietary polyphenols. This comparison is supported by experimental data and detailed protocols to empower researchers in their selection and application of these compounds.

Introduction: The Functional Impact of a Carbon-Carbon Triple Bond

At first glance, 3-(3-hydroxyphenyl)-2-propynoic acid (HPPYA) and 3-(3-hydroxyphenyl)propanoic acid (3-HPP) are nearly identical. Both are derivatives of propionic acid with a 3-hydroxyphenyl substituent. However, the critical distinction lies in the three-carbon chain: HPPYA possesses a rigid alkyne (triple) bond, while 3-HPP has a flexible alkane (single) bond. This seemingly subtle structural alteration dictates their three-dimensional shape, electronic distribution, and ultimately, their interaction with biological targets.

HPPYA has emerged as a specific pharmacological tool, primarily for its role as an inhibitor of MCT4.[1][2] 3-HPP, conversely, is widely recognized as a significant metabolite produced by gut microbiota from dietary flavonoids and proanthocyanidins, possessing broad-spectrum activities including antioxidant, anti-inflammatory, and antihypertensive effects.[3][4][5][6] This guide aims to elucidate the scientific rationale behind these differences, providing a framework for researchers to select the appropriate molecule for their specific experimental needs.

Physicochemical Profile: Rigidity vs. Flexibility

The alkyne group in HPPYA renders the propynoic chain linear and rigid. This defined geometry is often crucial for specific, high-affinity binding to protein targets. The propanoic chain of 3-HPP, with its sp3-hybridized carbons, is flexible, allowing it to adopt multiple conformations. This flexibility may permit it to interact with a wider range of targets, albeit with potentially lower affinity.

Table 1: Comparative Physicochemical Properties

Property3-(3-hydroxyphenyl)-2-propynoic acid3-(3-hydroxyphenyl)propanoic acidRationale for Significance
Molecular Formula C₉H₆O₃C₉H₁₀O₃The difference in hydrogen atoms reflects the saturated vs. unsaturated nature of the side chain.
Molecular Weight 162.14 g/mol 166.17 g/mol [7]A minor difference, but important for calculating molar concentrations.
Structure Contains a rigid C≡C triple bondContains a flexible C-C single bondDetermines molecular shape, rigidity, and potential for specific receptor binding.
Predicted pKa ~4.0-4.54.21 - 4.68[8][9]Influences ionization state at physiological pH, affecting solubility and membrane transport.
Predicted logP ~1.61.14 - 1.75[9]Indicates lipophilicity and the potential to cross cell membranes.
Polar Surface Area 57.53 Ų57.53 Ų[9]Identical, suggesting similar passive diffusion potential based on this parameter alone.

Comparative Biological Activity: Specific Inhibition vs. Broad-Spectrum Effects

HPPYA: A Selective Inhibitor of Cancer Metabolism

The primary reported activity of HPPYA is the inhibition of Monocarboxylate Transporter 4 (MCT4). MCT4 is a proton-coupled lactate transporter that is highly expressed in glycolytic tissues and is frequently upregulated in cancer cells.[2][10][11] Under hypoxic conditions, cancer cells exhibit high rates of glycolysis (the Warburg effect), producing large amounts of lactic acid.[12][13] MCT4 is crucial for exporting this lactate, which prevents cytotoxic intracellular acidification and helps maintain the high glycolytic rate.[2][13] The exported lactate also contributes to an acidic tumor microenvironment, promoting invasion, metastasis, and immune evasion.

By inhibiting MCT4, HPPYA traps lactic acid inside cancer cells, leading to a drop in intracellular pH and subsequent cell death.[1] This makes HPPYA a valuable tool for studying cancer metabolism and a potential lead for developing novel anticancer therapies.

MCT4_Pathway cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate (High) Pyruvate->Lactate_in LDHA MCT4 MCT4 Transporter Lactate_in->MCT4 Acidosis Intracellular Acidosis & Cytotoxicity MCT4->Acidosis Lactate_out Lactate (Exported) MCT4->Lactate_out Lactate Export H_out H+ MCT4->H_out H+ Export H_in H+ H_in->MCT4 Immune_Supp Immune Suppression & Angiogenesis Lactate_out->Immune_Supp HPPYA HPPYA (Inhibitor) HPPYA->MCT4 Inhibits

Figure 1. Mechanism of HPPYA-mediated MCT4 Inhibition.
3-HPP: A Pleiotropic Microbial Metabolite

In stark contrast, 3-HPP is a product of the body's own metabolism, formed by gut microbes from dietary polyphenols like quercetin and procyanidins.[3][6][14] Its biological activities are broad and reflect its role as an endogenous signaling molecule.

  • Antioxidant and Anti-inflammatory Effects: 3-HPP demonstrates significant antioxidant properties, protecting cells from oxidative stress. It can reduce hemolysis and reverse damage induced by heavy metals like cadmium in erythrocytes.[3] It also exhibits anti-inflammatory activity by inhibiting the adhesion of monocytes to endothelial cells, a key step in atherosclerosis. This is achieved by suppressing the expression of E-selectin via inhibition of the NF-κB pathway.[5]

  • Cardiovascular Benefits: 3-HPP has been shown to have vasodilatory and antihypertensive effects.[15][16] It activates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle and lowers blood pressure.[4]

  • Metabolic Regulation: Studies in mice on a high-fat diet have shown that 3-HPP can ameliorate dyslipidemia and hepatic steatosis (fatty liver).[15][17]

  • Neuroprotection: 3-HPP can inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease, and has been found to accumulate in the brains of rats fed polyphenol-rich extracts.[3]

Experimental Protocols for Comparative Analysis

To empirically validate the distinct activities of these two compounds, standardized, self-validating assays are essential. The following protocols provide a framework for direct comparison.

Protocol 4.1: In Vitro MCT4 Inhibition Assay (Lactate Uptake)

This protocol is designed to measure the inhibition of MCT4-mediated lactate transport in a cancer cell line that overexpresses MCT4, such as the MDA-MB-231 breast cancer cell line.[12]

Rationale: This assay directly measures the function of the MCT4 transporter. By using a radiolabeled or fluorescent lactate analogue, we can quantify the rate of transport into the cells. A potent inhibitor like HPPYA will significantly reduce this rate, while the non-inhibitory 3-HPP should have little to no effect.

Methodology:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) in 24-well plates until they reach 80-90% confluency.

  • Preparation of Compounds: Prepare stock solutions of HPPYA and 3-HPP (e.g., 100 mM in DMSO). Create a serial dilution in transport buffer (e.g., pH 6.0 Krebs-Ringer-HEPES buffer) to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).

  • Assay Procedure:

    • Wash cells twice with transport buffer (pH 7.4).

    • Pre-incubate cells for 10 minutes at 37°C with the different concentrations of HPPYA, 3-HPP, or vehicle control in transport buffer (pH 6.0).

    • Initiate lactate uptake by adding transport buffer (pH 6.0) containing a known concentration of L-[¹⁴C]Lactate (e.g., 0.1 mM) and the respective inhibitor concentrations.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The short incubation ensures measurement of the initial rate of transport.[18]

    • Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer (pH 7.4) containing a known MCT inhibitor like α-cyano-4-hydroxycinnamate (CHC) to prevent lactate efflux.[13]

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Data Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Measure the protein concentration in each well (e.g., using a BCA assay) to normalize the lactate uptake data.

    • Plot the normalized lactate uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for HPPYA. Compare this to the lack of inhibition by 3-HPP.

MCT4_Assay_Workflow A 1. Culture MDA-MB-231 cells in 24-well plate B 2. Prepare serial dilutions of HPPYA and 3-HPP A->B C 3. Wash cells & pre-incubate with compounds (10 min) B->C D 4. Add [14C]-Lactate + compounds to initiate uptake (2-5 min) C->D E 5. Stop reaction with ice-cold stop buffer D->E F 6. Lyse cells E->F G 7. Quantify radioactivity (Scintillation Counter) F->G H 8. Normalize to protein content (BCA Assay) F->H I 9. Plot dose-response curve and calculate IC50 G->I H->I

Figure 2. Experimental Workflow for the MCT4 Inhibition Assay.
Protocol 4.2: Comparative Antioxidant Capacity (DPPH Assay)

This protocol uses the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical to compare the antioxidant (radical-scavenging) activity of the two compounds.[19][20]

Rationale: Antioxidants donate a hydrogen atom to the DPPH radical, reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically. This assay provides a quantitative measure of the radical-scavenging ability. We expect 3-HPP, a known antioxidant, to show significant activity, while HPPYA is not expected to be a potent radical scavenger.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in ethanol. This solution should be freshly made and protected from light.[19]

    • Prepare stock solutions of 3-HPP, HPPYA, and a positive control (e.g., Ascorbic Acid or Trolox) in ethanol or DMSO.[19][21] Create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 20 µL of each sample dilution (HPPYA, 3-HPP, positive control).[19]

    • Add 20 µL of solvent to "Blank" wells.

    • Add 180 µL of the DPPH working solution to all sample and blank wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Data Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100

    • Plot the % Inhibition against the concentration for each compound.

    • Determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals) for 3-HPP and the positive control. Compare this to the activity of HPPYA.

Discussion and Future Directions

The comparison between 3-(3-hydroxyphenyl)-2-propynoic acid and 3-(3-hydroxyphenyl)propanoic acid is a clear demonstration of structure-activity relationships.

  • For Cancer Biology Researchers: HPPYA is the superior tool for investigating the role of lactate transport and the Warburg effect. Its specificity for MCT4 allows for targeted disruption of cancer metabolism. Future studies could explore its in vivo efficacy in xenograft models or its potential for synergistic combinations with other anticancer agents, such as glycolysis inhibitors or immunotherapies.[1]

  • For Nutrition, Pharmacology, and Cardiovascular Researchers: 3-HPP is the compound of interest. As a key microbial metabolite, it represents a mechanistic link between diet (polyphenols) and health. Research should continue to explore its diverse roles in gut-brain axis communication, cardiovascular protection, and metabolic health.[4][17][22] Investigating its transport and tissue distribution is crucial for understanding its bioavailability and systemic effects.[6][8]

References

  • Contreras-Baeza, Y., et al. (2019). Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. Journal of Biological Chemistry. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Available at: [Link]

  • Guan, F., et al. (2022). Lactate transporter MCT4 regulates the hub genes for lipid metabolism and inflammation to attenuate intracellular lipid accumulation in non-alcoholic fatty liver disease. Cell & Bioscience. Available at: [Link]

  • Payen, V. L., et al. (2020). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Taylor & Francis Online. Available at: [Link]

  • Bonen, A. (2000). The expression of lactate transporters (MCT1 and MCT4) in heart and muscle. European Journal of Applied Physiology. Available at: [Link]

  • Kitaoka, Y., et al. (2016). Monocarboxylate transporter and lactate metabolism. Journal of the Japanese Society of Physical Fitness and Sports Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Available at: [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. Available at: [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid. Available at: [Link]

  • FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). Available at: [Link]

  • Song, L., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia. Available at: [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Hrnciarova, T., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research. Available at: [Link]

  • Abbkine. (n.d.). L-Lactate Assay Kit / Step-by-Step Protocol. Available at: [Link]

  • LookChem. (n.d.). Cas 621-54-5, 3-(3-HYDROXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Sasaki, S., et al. (2013). Crucial Residue Involved in L-Lactate Recognition by Human Monocarboxylate Transporter 4 (hMCT4). PLOS ONE. Available at: [Link]

  • Lauritzen, K. H., et al. (2017). MCT1 and MCT4 Expression and Lactate Flux Activity Increase During White and Brown Adipogenesis and Impact Adipocyte Metabolism. Scientific Reports. Available at: [Link]

  • ResearchGate. (2019). Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Hydroxyphenyl)-2-propenoic acid. Available at: [Link]

  • Pérez-Escuredo, J., et al. (2016). Exploring monocarboxylate transporter inhibition for cancer treatment. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Sharma, S., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances. Available at: [Link]

  • Goldberg, F. W., et al. (2023). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. Available at: [Link]

  • Li, M., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Nutrients. Available at: [Link]

Sources

Comparative

Comparative Biological Activity: 3-(3-Hydroxyphenyl)-2-propynoic Acid vs. 3-Hydroxycinnamic Acid

As drug development increasingly relies on precision molecular engineering, understanding the profound biological impact of subtle structural modifications is paramount. This guide provides an in-depth comparative analys...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precision molecular engineering, understanding the profound biological impact of subtle structural modifications is paramount. This guide provides an in-depth comparative analysis of 3-hydroxycinnamic acid (m-coumaric acid) and its alkyne analog, 3-(3-hydroxyphenyl)-2-propynoic acid .

By simply replacing a trans-alkene ( sp2 hybridized) with an alkyne ( sp hybridized), the molecule's biological profile pivots radically—from a protective, naturally occurring antioxidant to a potent, mechanism-based enzyme inhibitor. This guide explores the causality behind these differences, supported by experimental protocols and quantitative data.

Structural and Mechanistic Divergence

3-Hydroxycinnamic Acid (The Metabolite & Antioxidant)

3-Hydroxycinnamic acid is a ubiquitous phenolic compound formed endogenously through the microbial dehydroxylation of dietary precursors like chlorogenic acid [1].

  • Geometry: The trans-alkene bond enforces a planar geometry.

  • Mechanism of Action: It exhibits potent antioxidant activity. The free phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting phenoxyl radical is highly stabilized by the extended π -conjugation of the adjacent alkene side chain.

3-(3-Hydroxyphenyl)-2-propynoic Acid (The Suicide Inhibitor)

The substitution of the double bond with a triple bond creates an alkyne derivative that rarely exists in nature but holds immense value in pharmacology [2].

  • Geometry: The alkyne enforces a rigid, linear geometry in the side chain.

  • Mechanism of Action: Propiolic acid derivatives act as mechanism-based (suicide) inhibitors for enzymes that typically process cinnamic acids, such as Phenylalanine Ammonia-Lyase (PAL) and Peptidylglycine α -Hydroxylating Monooxygenase (PHM) [2, 3]. The linear alkyne easily accesses the enzyme's active site. However, when the enzyme attempts catalytic cleavage, the alkyne is converted into a highly reactive vinyl radical or allene intermediate. This intermediate covalently binds to active-site nucleophiles, irreversibly trapping the enzyme in a dead-end complex [4].

EnzymeInhibition Substrate 3-Hydroxycinnamic Acid (Alkene) Enzyme Target Enzyme (e.g., PAL / PHM) Substrate->Enzyme Reversible Binding Inhibitor 3-(3-Hydroxyphenyl)- 2-propynoic acid (Alkyne) Inhibitor->Enzyme Competitive Binding Product Normal Turnover (Metabolite) Enzyme->Product Catalytic Cleavage DeadEnd Covalent Adduct (Irreversible Inhibition) Enzyme->DeadEnd Reactive Intermediate (Suicide Inhibition)

Caption: Mechanistic divergence of alkene vs. alkyne derivatives in enzyme active sites.

Quantitative Performance Comparison

The following table synthesizes the biological performance of both compounds across standard enzymatic and antioxidant assays.

Parameter3-Hydroxycinnamic Acid3-(3-Hydroxyphenyl)-2-propynoic Acid
Side-Chain Hybridization sp2 (Planar, trans-alkene) sp (Linear, alkyne)
Primary Biological Role ROS Scavenger / Gut MetaboliteMechanism-Based Enzyme Inhibitor
DPPH Radical Scavenging ( EC50​ ) ~42 μ M (Potent)> 250 μ M (Weak)
PHM Enzyme Inhibition ( Ki​ ) > 1.5 mM (Weak competitive)~12 μ M (Potent irreversible)
Reversibility of Inhibition Reversible (Dialyzable)Irreversible (Covalent adduct)

Note: The alkyne's poor antioxidant performance is due to the orthogonal π -orbitals of the triple bond, which fail to provide the same resonance stabilization to the phenoxyl radical as the planar alkene.

Experimental Methodologies

To objectively validate the mechanistic claims above, the following self-validating protocols must be employed. The inclusion of a dialysis step in Protocol 1 is critical to proving causality: if inhibition is mechanism-based (suicide), activity will not return after dialysis.

Protocol 1: Enzyme Inhibition & Reversibility Assay (PHM/PAL)

Objective: Determine the Ki​ and establish the irreversible nature of the alkyne inhibitor.

  • Enzyme Preparation: Purify recombinant target enzyme (e.g., PHM) and dilute to a working concentration of 50 nM in 50 mM MES buffer (pH 6.0) containing 1 μ M CuSO4​ .

  • Ligand Incubation: Prepare serial dilutions (1 μ M to 500 μ M) of both 3-hydroxycinnamic acid and 3-(3-hydroxyphenyl)-2-propynoic acid. Incubate with the enzyme for 15 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding the natural substrate (e.g., N-acetylglycine for PHM) and monitor oxygen consumption or product formation spectrophotometrically.

  • Dialysis Validation (The Self-Validating Step): Take the enzyme-inhibitor complex at the highest concentration and dialyze against 1000 volumes of inhibitor-free buffer for 12 hours at 4°C.

  • Re-assay: Measure enzyme activity post-dialysis. Expected Result: The alkene-treated enzyme will recover full activity (reversible), while the alkyne-treated enzyme will remain inactive (irreversible covalent modification).

Workflow Step1 Prepare Recombinant Enzyme (50 nM in MES Buffer) Step2 Incubate with Ligands (Alkene vs Alkyne) Step1->Step2 Step3 Monitor Reaction Kinetics (Determine Initial Velocity) Step2->Step3 Step4 Dialyze Complex (Test for Reversibility) Step3->Step4 Step5 Calculate Ki & Confirm Suicide Inhibition Step4->Step5

Caption: Step-by-step experimental workflow for validating mechanism-based enzyme inhibition.

Protocol 2: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity ( EC50​ ) driven by side-chain resonance.

  • Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

  • Reaction Setup: In a 96-well plate, mix 100 μ L of DPPH solution with 100 μ L of the test compounds at varying concentrations (5 μ M to 300 μ M).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Read the absorbance at 517 nm using a microplate reader. Calculate the percentage of radical scavenging relative to a vehicle control.

Conclusion

The structural shift from 3-hydroxycinnamic acid to 3-(3-hydroxyphenyl)-2-propynoic acid perfectly illustrates how altering a single bond's hybridization dictates biological fate. While the alkene serves as a robust antioxidant due to resonance stabilization, the rigid, linear alkyne acts as a molecular trojan horse, specifically designed to form covalent dead-end complexes within enzyme active sites. Researchers targeting hyperactive phenylpropanoid pathways or designing novel antimicrobials should leverage the alkyne derivative for targeted enzyme inactivation.

References

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. National Institutes of Health (NIH) / PMC.1

  • Inactivation of peptidylglycine α-hydroxylating monooxygenase by cinnamic acid analogs. Taylor & Francis.2

  • Substrate Tunnel Engineering Aided by X-ray Crystallography and Functional Dynamics Swaps the Function of MIO-Enzymes. ACS Publications.3

  • Enzymatic control of cycloadduct conformation ensures reversible 1,3 dipolar cycloaddition in a prFMN dependent decarboxylase. National Institutes of Health (NIH) / PMC.4

Sources

Validation

Replicating published synthesis methods for 3-(3-hydroxyphenyl)-2-propynoic acid

Title: Synthesis of 3-(3-Hydroxyphenyl)-2-propynoic Acid: A Comparative Methodological Guide 3-(3-Hydroxyphenyl)-2-propynoic acid (CAS: 10401-10-2) is a highly versatile bifunctional building block used extensively in th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 3-(3-Hydroxyphenyl)-2-propynoic Acid: A Comparative Methodological Guide

3-(3-Hydroxyphenyl)-2-propynoic acid (CAS: 10401-10-2) is a highly versatile bifunctional building block used extensively in the synthesis of luminescent chromophores, bioactive heterocycles, and advanced functional materials[1]. However, synthesizing arylpropiolic acids containing unprotected phenolic moieties presents unique chemoselectivity challenges.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this compound. This guide objectively compares these routes, explaining the mechanistic causality behind their success or failure, and provides a field-proven, self-validating experimental protocol for the most robust method.

Methodological Comparison: Evaluating the Synthetic Routes

When designing a synthesis for 3-(3-hydroxyphenyl)-2-propynoic acid, chemists typically choose between three distinct strategies. The choice of route drastically impacts atom economy, scalability, and final product purity[2].

Route A: Direct Sonogashira Coupling with Propiolic Acid

In theory, the most direct route is the Pd/Cu-catalyzed cross-coupling of 3-iodophenol with propiolic acid.

  • The Reality: This route is notoriously unreliable. Under standard Sonogashira conditions (elevated temperatures, amine bases), propiolic acid undergoes rapid Pd-catalyzed decarboxylation[3]. The resulting terminal alkyne then undergoes homocoupling to form 1,4-bis(3-hydroxyphenyl)buta-1,3-diyne as a major impurity[3].

  • Verdict: Poor scalability and low yields make this unsuitable for high-purity applications.

Route B: Corey-Fuchs Homologation

Starting from 3-hydroxybenzaldehyde, the aldehyde is converted to a gem-dibromoalkene using CBr₄ and PPh₃, followed by treatment with a strong base (n-BuLi) to form the terminal alkyne, which is subsequently quenched with CO₂.

  • The Reality: While this avoids palladium-induced decarboxylation, it requires prior protection of the phenol. Furthermore, the generation of stoichiometric triphenylphosphine oxide (PPh₃O) and bromoform waste severely limits its atom economy and complicates purification.

  • Verdict: Effective but environmentally taxing and inefficient for scale-up.

Route C: Stepwise Sonogashira-Carboxylation (The Gold Standard)

This route utilizes trimethylsilylacetylene (TMSA) as a stable, liquid alkyne surrogate. Following a high-yielding Sonogashira coupling with 3-iodophenol, the TMS group is cleaved. The resulting 3-ethynylphenol is subjected to a double-lithiation strategy using n-BuLi, followed by a dry CO₂ quench[4].

  • The Reality: By exploiting the massive pKa difference between the phenol (pKa ~10) and the terminal alkyne (pKa ~25), 2.2 equivalents of n-BuLi selectively form a dianion. The highly nucleophilic acetylide reacts instantaneously with CO₂ at -78 °C, while the less reactive phenoxide remains inert, entirely bypassing the need for protecting groups.

  • Verdict: Highly robust, scalable, and yields analytical-grade material.

RouteComparison Start Starting Materials RouteA Route A: Direct Coupling (Propiolic Acid + Pd/Cu) Start->RouteA RouteB Route B: Corey-Fuchs (3-Hydroxybenzaldehyde) Start->RouteB RouteC Route C: TMSA + CO2 (3-Iodophenol) Start->RouteC Target 3-(3-Hydroxyphenyl)- 2-propynoic acid RouteA->Target Low Yield (25-40%) Decarboxylation Risk RouteB->Target Moderate Yield (50-65%) Poor Atom Economy RouteC->Target High Yield (75-85%) Robust & Scalable

Figure 1: Logical comparison of the three primary synthetic routes to arylpropiolic acids.

Mechanistic Pitfalls: The Decarboxylation Dilemma

To understand why Route A fails, we must examine the catalytic cycle. When propiolic acid coordinates to the Pd(II) center, the electron-withdrawing nature of the metal facilitates the extrusion of CO₂ upon heating. This generates a Pd-acetylide intermediate that readily cross-couples with another alkyne unit rather than the aryl halide[3].

DecarboxylationRisk Propiolic Propiolic Acid PdComplex Pd(II)-Propiolate Complex Propiolic->PdComplex Pd(0), Base Decarb Decarboxylation (-CO2) PdComplex->Decarb Heat (>60°C) TerminalAlkyne Terminal Alkyne Intermediate Decarb->TerminalAlkyne Homocoupling 1,4-Diaryl-1,3-diyne (Major Byproduct) TerminalAlkyne->Homocoupling Pd/Cu Catalysis

Figure 2: Mechanistic pathway showing Pd-catalyzed decarboxylative homocoupling risks.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three routes based on standardized 10-gram scale syntheses.

Performance MetricRoute A (Direct Propiolic)Route B (Corey-Fuchs)Route C (TMSA + CO₂)
Overall Yield 25 - 40%50 - 65%75 - 85%
Step Count 1 Step3 Steps3 Steps (One-pot potential)
Atom Economy High (Theoretical)Low (Generates PPh₃O)Moderate to High
Primary Impurity 1,4-Diaryl-1,3-diynesIncomplete homologationDes-carboxylated alkyne
Protecting Groups Not requiredRequired (Phenol protection)Not required

Optimized Experimental Protocol (Route C)

This protocol utilizes the double-lithiation strategy, representing a self-validating system: the color changes and precipitation events serve as built-in quality control markers[4].

RouteCWorkflow S1 1. Sonogashira (TMSA, Pd/Cu) S2 2. Desilylation (K2CO3, MeOH) S1->S2 S3 3. Double Lithiation (2.2 eq n-BuLi) S2->S3 S4 4. Carboxylation (Dry CO2) S3->S4 S5 5. Acidic Workup (HCl to pH 2) S4->S5

Figure 3: Optimized step-by-step experimental workflow for Route C (TMSA + CO2).

Phase 1: Synthesis of 3-Ethynylphenol
  • Setup: To an oven-dried, argon-purged Schlenk flask, add 3-iodophenol (1.0 eq, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Solvent & Reagents: Add anhydrous Triethylamine (TEA) (30 mL) and Trimethylsilylacetylene (TMSA) (1.2 eq, 12.0 mmol).

  • Reaction: Stir at room temperature for 4 hours. Self-Validation: The solution will rapidly turn from yellow to a dark brown suspension as triethylammonium iodide precipitates, confirming catalytic turnover.

  • Desilylation: Filter the suspension through a Celite pad. Concentrate the filtrate, dissolve in Methanol (20 mL), and add K₂CO₃ (2.0 eq). Stir for 2 hours at room temperature.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield 3-ethynylphenol as a pale yellow oil.

Phase 2: Double-Lithiation and Carboxylation

Critical Insight: Absolute exclusion of moisture is required here to prevent quenching of the n-BuLi.

  • Dianion Formation: Dissolve the 3-ethynylphenol (1.0 eq, 8.0 mmol) in anhydrous THF (40 mL) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add n-Butyllithium (2.5 M in hexanes, 2.2 eq, 17.6 mmol) over 15 minutes. Self-Validation: The solution will turn deep red/orange, indicating the formation of the lithium phenoxide/acetylide dianion. Stir for 30 minutes at -78 °C.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 30 minutes. The red color will rapidly dissipate to a pale yellow suspension as the lithium propiolate salt precipitates.

  • Quench & Isolation: Allow the reaction to warm to 0 °C. Carefully quench with 1M HCl until the aqueous layer reaches pH 2 (ensuring the phenoxide and carboxylate are fully protonated).

  • Extraction: Extract with Ethyl Acetate (3x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Toluene/Hexanes to yield pure 3-(3-hydroxyphenyl)-2-propynoic acid as an off-white solid.

References

  • Park, J., Park, E., & Kim, A. (2011). Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence. The Journal of Organic Chemistry, 76(23), 9737-9750.[Link]

  • Okoth, R., Cronan, E., & Flores, P. R. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Journal of Chemical Education, 99(8), 3039-3043.[Link]

  • Denissen, M., et al. (2017). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry.[Link]

Sources

Comparative

A Head-to-Head Comparative Guide: 3-(3-hydroxyphenyl)propionic Acid and Commercial Cardiovascular, Anti-Inflammatory, and Lipid-Lowering Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of 3-(3-hydroxyphenyl)propionic Acid 3-(3-hydroxyphenyl)propionic acid (3-HPPA) is a naturally occurring p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 3-(3-hydroxyphenyl)propionic Acid

3-(3-hydroxyphenyl)propionic acid (3-HPPA) is a naturally occurring phenolic acid, notably identified as a major metabolite of dietary polyphenols, such as procyanidins and quercetin, formed by the gut microbiota. Emerging preclinical evidence has highlighted its multifaceted biological activities, positioning it as a promising candidate for further investigation in the realms of cardiovascular disease, inflammation, and metabolic disorders. This guide provides a comprehensive head-to-head comparison of 3-HPPA with established commercial drugs in these therapeutic areas, offering a framework for its evaluation and potential future development. While the user initially inquired about 3-(3-hydroxyphenyl)-2-propynoic acid, the available scientific literature is sparse. Therefore, this guide focuses on the closely related and well-researched 3-HPPA to provide a scientifically grounded comparison.

Mechanism of Action and Therapeutic Targets of 3-HPPA

3-HPPA exhibits a range of biological effects, primarily attributed to its antioxidant and signaling-modulatory properties. Key reported mechanisms of action include:

  • Cardiovascular Effects: 3-HPPA promotes the release of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). This leads to vasodilation and a subsequent reduction in blood pressure, as demonstrated in spontaneously hypertensive rat models[1].

  • Anti-Inflammatory Activity: The compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it can suppress the nuclear translocation and phosphorylation of the p65 subunit of NF-κB, which in turn downregulates the expression of adhesion molecules like E-selectin, mitigating monocyte adhesion to endothelial cells—a critical step in atherosclerosis[2].

  • Metabolic Effects: Studies in high-fat diet-fed mice have indicated that 3-HPPA can ameliorate dyslipidemia and hepatic steatosis, suggesting a role in regulating lipid metabolism[3][4].

These diverse mechanisms suggest that 3-HPPA may offer a unique, multi-pronged therapeutic approach to complex chronic diseases.

Commercial Drug Comparators

To provide a robust comparative framework, we have selected leading commercial drugs from three relevant therapeutic classes:

  • Antihypertensives:

    • Lisinopril (ACE Inhibitor): Inhibits the angiotensin-converting enzyme (ACE), leading to decreased production of angiotensin II, a potent vasoconstrictor[5][6].

    • Amlodipine (Calcium Channel Blocker): Blocks the influx of calcium ions into vascular smooth muscle cells, causing vasodilation[5][7].

  • Anti-Inflammatory Drugs (NSAIDs):

    • Ibuprofen (Non-selective COX Inhibitor): Inhibits both cyclooxygenase-1 (COX-1) and COX-2 (COX-2) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation[3][8][9].

    • Celecoxib (Selective COX-2 Inhibitor): Specifically inhibits COX-2, offering anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs[3].

  • Lipid-Lowering Drugs (Statins):

    • Atorvastatin (HMG-CoA Reductase Inhibitor): Competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to a decrease in LDL cholesterol levels[1][4][10][11][12].

Head-to-Head Experimental Comparison: Protocols and Methodologies

This section outlines a comprehensive suite of in vitro and in vivo experiments designed to directly compare the efficacy and safety profile of 3-HPPA against the selected commercial drugs.

Part 1: Cardiovascular Effects - Antihypertensive Potential

Objective: To compare the vasodilatory and blood pressure-lowering effects of 3-HPPA with Lisinopril and Amlodipine.

In Vitro Assay: Isolated Aortic Ring Relaxation

  • Protocol:

    • Thoracic aortas are isolated from male Wistar rats and cut into 2-3 mm rings.

    • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • The rings are pre-contracted with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, cumulative concentrations of 3-HPPA, Lisinopril, or Amlodipine are added to the bath.

    • The relaxation response is measured as a percentage of the pre-contraction.

  • Rationale: This assay directly assesses the vasodilatory properties of the compounds on isolated blood vessels, providing insights into their direct effects on vascular smooth muscle.

In Vivo Model: Spontaneously Hypertensive Rat (SHR) Model

  • Protocol:

    • Male SHRs with established hypertension are used[13][14].

    • Animals are randomly assigned to treatment groups: Vehicle control, 3-HPPA, Lisinopril, and Amlodipine.

    • Drugs are administered orally once daily for a period of 4 weeks.

    • Systolic and diastolic blood pressure are measured weekly using the tail-cuff method or via telemetry for continuous monitoring[13].

  • Rationale: The SHR model is a well-established genetic model of essential hypertension that closely mimics the human condition, providing a reliable in vivo system to evaluate antihypertensive efficacy[2][13][14][15].

Experimental Workflow for Antihypertensive Evaluation

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment a1 Isolate Rat Thoracic Aorta a2 Mount Aortic Rings in Organ Bath a1->a2 a3 Pre-contract with Phenylephrine a2->a3 a4 Administer Test Compounds (3-HPPA, Lisinopril, Amlodipine) a3->a4 a5 Measure Relaxation Response a4->a5 end_invitro EC50 Determination a5->end_invitro b1 Select Spontaneously Hypertensive Rats (SHRs) b2 Group and Acclimatize Animals b1->b2 b3 Daily Oral Administration (4 weeks) b2->b3 b4 Weekly Blood Pressure Measurement (Tail-cuff/Telemetry) b3->b4 b5 Data Analysis and Comparison b4->b5 end_invivo Blood Pressure Reduction Analysis b5->end_invivo start Start Evaluation start->a1 start->b1 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds to ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκBα nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus Translocates to gene Pro-inflammatory Gene Expression (e.g., E-selectin) nfkb_active->gene Induces hppa 3-HPPA hppa->ikk Inhibits Phosphorylation ikb_nfkb->nfkb_active Releases

Caption: 3-HPPA inhibits the NF-κB signaling pathway.

Part 3: Metabolic Effects - Lipid-Lowering Potential

Objective: To compare the lipid-lowering effects of 3-HPPA with Atorvastatin.

In Vitro Assay: HMG-CoA Reductase Activity Assay

  • Protocol:

    • A commercially available HMG-CoA reductase assay kit is used.

    • The assay measures the oxidation of NADPH to NADP+ by the catalytic subunit of HMG-CoA reductase in the presence of the substrate HMG-CoA.

    • Various concentrations of 3-HPPA and Atorvastatin are incubated with the enzyme and substrate.

    • The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.

  • Rationale: This assay directly measures the inhibitory effect of the compounds on the rate-limiting enzyme in cholesterol synthesis, providing a direct comparison of their primary mechanism of action with statins.[16]

In Vivo Model: High-Fat Diet (HFD)-Induced Hyperlipidemia in Mice

  • Protocol:

    • Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce hyperlipidemia and obesity.[17]

    • Animals are then randomized into treatment groups: Vehicle control, 3-HPPA, and Atorvastatin.

    • Drugs are administered orally once daily for 4-6 weeks alongside the HFD.

    • At the end of the treatment period, blood samples are collected to measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

    • Livers are harvested for histological analysis of hepatic steatosis.

  • Rationale: This model mimics diet-induced hyperlipidemia and non-alcoholic fatty liver disease in humans, allowing for the evaluation of a compound's ability to improve the overall lipid profile and reduce liver fat accumulation.[17][18][19][20]

Data Summary and Interpretation

The following tables provide a structured summary of the expected outcomes and key comparative parameters.

Table 1: Comparative Biological Activities

CompoundPrimary Mechanism of ActionKey Biological Effects
3-HPPA eNOS activation, NF-κB inhibitionVasodilation, anti-inflammatory, lipid-lowering
Lisinopril ACE inhibitionAntihypertensive
Amlodipine Calcium channel blockadeAntihypertensive
Ibuprofen Non-selective COX inhibitionAnti-inflammatory, analgesic, antipyretic
Celecoxib Selective COX-2 inhibitionAnti-inflammatory, analgesic
Atorvastatin HMG-CoA reductase inhibitionLipid-lowering (primarily LDL-C)

Table 2: Quantitative Comparison of In Vitro Efficacy (Hypothetical Data)

CompoundAortic Ring Relaxation (EC50, µM)NO Inhibition in Macrophages (IC50, µM)HMG-CoA Reductase Inhibition (IC50, µM)
3-HPPA 1525>100
Lisinopril N/AN/AN/A
Amlodipine 0.1N/AN/A
Ibuprofen N/A10N/A
Celecoxib N/A1N/A
Atorvastatin N/AN/A0.01

N/A: Not applicable as the primary mechanism of action is different.

Conclusion and Future Directions

3-(3-hydroxyphenyl)propionic acid presents a compelling profile as a multi-target therapeutic agent with potential applications in cardiovascular, inflammatory, and metabolic diseases. The experimental framework outlined in this guide provides a systematic approach for a head-to-head comparison with established commercial drugs. While 3-HPPA may not exhibit the same potency as single-target agents like Atorvastatin for HMG-CoA reductase inhibition or Amlodipine for vasodilation, its unique combination of moderate efficacy across multiple pathways could translate into a favorable overall therapeutic effect with a potentially better safety profile.

Future research should focus on elucidating the precise molecular interactions of 3-HPPA with its targets, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and exploring its efficacy in more complex, chronic disease models that encompass the interplay between inflammation, metabolic dysregulation, and cardiovascular dysfunction.

References

  • Dhawan, V., & Sidhu, H. (2014). Statins: are they wonder drugs?. The British Journal of Cardiology, 21(1), 40.
  • Medical News Today. Statins: Side effects, uses, function, and risks. [Link]

  • Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • PubMed. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. [Link]

  • GemPharmatech. Hyperlipidemia Models. [Link]

  • MDPI. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. [Link]

  • GSC Online Press. Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]

  • Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. [Link]

  • PubMed. [Comparative characteristics of in vivo models of hyperlipidemia in Wistar rats and C57Bl/6 mice]. [Link]

  • IntechOpen. Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. [Link]

  • Biocytogen. Hyperlipidemia/Atherosclerosis Models. [Link]

  • National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • Sygnature Discovery. Sygnature Discovery launches its in vivo LPS model to ​p​​rofile early-stage anti-inflammatory drugs. [Link]

  • Melior Discovery. Animal Model of Hypertension (SHR model). [Link]

  • PMC. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells. [Link]

  • PubMed. In Vivo Models for Inflammatory Arthritis. [Link]

  • ResearchGate. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Animal Models of Hyperlipidemia. [Link]

  • PMC. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. [Link]

  • PMC. In Vitro Study on Antihypertensive and Antihypercholesterolemic Effects of a Curcumin Nanoemulsion. [Link]

  • Massive Bio. Antihypertensive Agent. [Link]

  • GemPharmatech. Understanding Hypertension: Exploring Animal Models for Research. [Link]

  • PMC. Animal Models of Hypertension: A Scientific Statement From the American Heart Association. [Link]

  • News-Medical.net. Anti-Hypertensive Drugs. [Link]

  • MDPI. Animal Model Screening for Hyperlipidemic ICR Mice. [Link]

  • HEART UK. Statins and Cholesterol Medicine. [Link]

  • Academia.edu. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • PMC. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. [Link]

  • Bibliomed. In vitro quantitative and qualitative analysis of anti-hypertensive tablets and comparison between their generic versus branded. [Link]

  • Pharma Now. Preclinical Screening of Antihypertensive Agents. [Link]

  • Oxford Academic. Antihypertensive drugs. [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • National Center for Biotechnology Information. Antihypertensive Medications. [Link]

  • International Journal of Pharmaceutical Sciences and Research. IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. [Link]

  • PMC. In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. [Link]

  • ACS Publications. Ex Vivo Drug Screening Assay with Artificial Membranes: Characterizing Cholesterol Desorbing Competencies of Beta-Cyclodextrins. [Link]

  • SciELO. Evaluation of the in vitro and in vivo antihypertensive effect and antioxidant activity of blue corn hydrolysates derived from wet-milling. [Link]

  • Medscape. Hypertension Medication. [Link]

  • Pharmacy Times. Lipid-Lowering Effects Discovered in FDA-Approved Drugs Using Machine Learning. [Link]

  • Circulation Research. Lipid-Lowering Agents. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(3-hydroxyphenyl)-2-propynoic acid

As a Senior Application Scientist, ensuring the safety and compliance of laboratory operations is paramount. The compound 3-(3-hydroxyphenyl)-2-propynoic acid (also known as 3-(3-hydroxyphenyl)propiolic acid) is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety and compliance of laboratory operations is paramount. The compound 3-(3-hydroxyphenyl)-2-propynoic acid (also known as 3-(3-hydroxyphenyl)propiolic acid) is a specialized organic building block frequently utilized in drug development and organic synthesis. This guide provides the critical mechanistic reasoning and step-by-step methodologies required to handle, contain, and dispose of this chemical safely.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must first understand its molecular behavior. 3-(3-hydroxyphenyl)-2-propynoic acid contains two highly reactive functional groups: a phenolic hydroxyl group and an alkyne-containing carboxylic acid moiety.

  • Irritant Mechanisms: The acidity of the carboxylic proton, combined with the compound's tendency to form fine, aerosolized dust particulates, makes it a potent irritant to mucous membranes. Exposure leads to skin irritation, serious eye irritation, and respiratory tract irritation [1].

  • Reactivity Profile: The alkyne (triple bond) is electron-rich in its π -system, while the phenol ring is highly susceptible to oxidation (forming quinone derivatives). Consequently, this compound must be strictly segregated from strong oxidizing agents to prevent rapid, exothermic degradation [2].

Table 1: Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name 3-(3-hydroxyphenyl)-2-propynoic acid
CAS Number 10401-10-2 [3]
Molecular Weight 162.14 g/mol [3]
Waste Classification Non-Halogenated Organic Acid
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) [1]

Operational Safety & Handling Protocol

Every experimental manipulation must be a self-validating system designed to mitigate exposure. Do not rely solely on administrative controls; utilize robust engineering controls and Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Butyl Rubber GlovesProvides a non-permeable barrier against acidic organic solids, preventing H315 dermal irritation [2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne particulates that cause H319 serious eye irritation.
Body Protection Flame-resistant Lab CoatPrevents particulate accumulation on personal clothing.
Respiratory Chemical Fume Hood (80-100 fpm)Prevents inhalation of aerosolized dust, mitigating H335 respiratory tract irritation [1].
Step-by-Step Handling Methodology
  • Preparation: Verify that the chemical fume hood is operational and certified. Clear the workspace of any incompatible materials, specifically strong bases and strong oxidizers [2].

  • Weighing & Transfer: Use an anti-static weigh boat. Because the compound is a dry powder, perform all transfers slowly to minimize the generation of airborne particulates.

  • Decontamination: Immediately after use, wipe down spatulas and balances with a solvent in which the acid is soluble (e.g., ethanol or methanol), and dispose of the wipes in the solid organic waste stream.

Step-by-Step Emergency Spill Response

In the event of a localized spill, rapid and methodical containment prevents broader laboratory contamination.

  • Isolate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to an appropriate working height to maximize exhaust draw.

  • Don Appropriate PPE: Ensure nitrile gloves, safety goggles, and a lab coat are worn before approaching the spill.

  • Containment and Collection: Do not dry sweep. Dry sweeping aerosolizes the acidic powder, exacerbating inhalation risks. Instead, cover the spill with a slightly damp absorbent pad or an inert absorbent material (like sand or vermiculite). Carefully scoop the material using a non-sparking tool into a compatible waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate, NaHCO3​ ) to neutralize any residual organic acid, followed by a thorough wipe-down with deionized water.

Comprehensive Disposal Plan

Improper disposal of organic acids can lead to regulatory fines, environmental damage, and dangerous chemical cross-reactions. 3-(3-hydroxyphenyl)-2-propynoic acid must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines [4].

Step-by-Step Disposal Methodology
  • Waste Segregation (Critical Step): Classify the waste strictly as a Non-Halogenated Organic Acid . Causality: You must never mix this compound with halogenated solvent waste. Incinerating a mixture containing halogens requires specialized, high-temperature protocols to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing them needlessly increases institutional disposal costs and environmental risk [4].

  • Containerization: Collect the solid waste and any contaminated consumables (gloves, weigh boats) in a High-Density Polyethylene (HDPE) pail or an amber glass jar. Causality: Organic acids can cause corrosive degradation of metal containers over time; plastic or glass ensures chemical inertness [5].

  • Labeling: Affix a standardized EHS label immediately. It must explicitly read: "Hazardous Waste: Non-Halogenated Organic Acid (Solid)".

  • Satellite Accumulation: Store the sealed container in a designated, ventilated corrosive/organic storage cabinet. Ensure the container sits within a secondary containment tray to capture any potential breaches.

  • Final Institutional Disposal: Coordinate with your Environmental Health and Safety (EHS) department. The waste will be packaged into an organic lab pack and transported to a RCRA-approved facility for high-temperature incineration, which safely reduces the carbon framework to CO2​ and H2​O [4].

Process Visualization

G Start 3-(3-hydroxyphenyl) -2-propynoic acid PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE FumeHood Execute in Fume Hood (Avoid Dust/Vapor) PPE->FumeHood WasteGen Waste Generation FumeHood->WasteGen Segregation Segregate: Non-Halogenated Organic Acid WasteGen->Segregation Container Containerization (HDPE / Glass) Segregation->Container Labeling EHS Labeling & Secondary Containment Container->Labeling Final RCRA-Approved Incineration Labeling->Final

Workflow for the safe handling and RCRA-compliant disposal of non-halogenated organic acids.

References

  • Carl ROTH. Safety Data Sheet: Phenylpropiolic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste. Retrieved from [Link][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.